m-PEG11-NHS ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H51NO15 |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H51NO15/c1-33-6-7-35-10-11-37-14-15-39-18-19-41-22-23-43-25-24-42-21-20-40-17-16-38-13-12-36-9-8-34-5-4-28(32)44-29-26(30)2-3-27(29)31/h2-25H2,1H3 |
InChI Key |
HYDAGTBASRKVKQ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG11-NHS ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG11-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG11-NHS ester, a versatile heterobifunctional crosslinker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and reaction mechanisms and provides detailed experimental protocols for its use.
Core Concepts: Introduction to this compound
This compound, systematically named 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17,20,23,26,29,32-undecaoxapentatriacontan-35-oate, is a chemical compound featuring a monomethylated polyethylene glycol (PEG) chain with eleven ethylene glycol repeating units.[1] This PEG chain is terminated at one end with a stable methoxy group and at the other with a highly reactive N-hydroxysuccinimide (NHS) ester. The methoxy-terminated PEG imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule in aqueous environments.[2][3] The NHS ester functionality allows for the covalent attachment of the PEG chain to primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3]
The defined length of the eleven-unit PEG chain provides a discrete spacer arm, which is crucial for applications where precise control over linker length is required, such as in the design of PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While specific quantitative data for solubility and stability of the m-PEG11 variant is not extensively published, general characteristics of PEG-NHS esters are provided.
| Property | Value | Source |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17,20,23,26,29,32-undecaoxapentatriacontan-35-oate | |
| Molecular Formula | C28H51NO15 | |
| Molecular Weight | 641.70 g/mol | |
| Appearance | White to off-white solid or powder | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | |
| Storage | Store at -20°C, desiccated and protected from light. |
Chemical Structure and Reaction Mechanism
The chemical structure of this compound is fundamental to its function. The linear PEG chain provides spacing and solubility, while the terminal NHS ester is the reactive group for conjugation.
Caption: Chemical structure of this compound.
The primary reaction of this compound is with nucleophilic primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins. This reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins and small molecules. Optimization may be required for specific applications.
Conjugation to Proteins
This protocol describes a typical procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration using an appropriate molecular weight cutoff.
Conjugation to Small Molecules
This protocol outlines a general method for reacting this compound with an amine-containing small molecule.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule in the anhydrous solvent.
-
Conjugation Reaction: Add 1.0-1.2 equivalents of this compound to the solution, followed by 1.5-2.0 equivalents of the tertiary amine base.
-
Incubation: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a small amount of water. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired conjugate.
Caption: Experimental workflow for protein conjugation.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various areas of research and drug development.
-
PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer in vivo half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity.
-
PROTACs: this compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC connects the target-binding and E3 ligase-binding moieties, and its length and flexibility are critical for optimal ternary complex formation and target degradation.
-
Antibody-Drug Conjugates (ADCs): In the field of ADCs, PEG linkers can be used to attach cytotoxic drugs to monoclonal antibodies. The hydrophilic nature of the PEG linker can help to mitigate the aggregation of the often-hydrophobic drug-linker complex and improve the overall solubility and stability of the ADC.
Characterization of Conjugates
The successful conjugation of this compound to a biomolecule must be confirmed and characterized. Common analytical techniques include:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per molecule (the degree of labeling).
-
HPLC (Size-Exclusion, Reversed-Phase, Ion-Exchange): High-performance liquid chromatography can be used to separate the PEGylated product from the unreacted starting materials and to assess the purity and heterogeneity of the conjugate.
-
NMR Spectroscopy: For smaller conjugates, nuclear magnetic resonance spectroscopy can provide detailed structural information and confirm the site of conjugation.
Conclusion
This compound is a powerful and versatile chemical tool for the modification of biomolecules. Its well-defined structure, which combines a hydrophilic PEG spacer with a reactive NHS ester, enables the precise and efficient covalent attachment of PEG chains to proteins, peptides, and other amine-containing molecules. This guide provides a foundational understanding of its properties and applications, along with practical protocols to aid researchers in its successful implementation in their work. As the fields of bioconjugation and targeted therapeutics continue to evolve, the utility of well-defined linkers like this compound is expected to grow.
References
An In-depth Technical Guide to the Mechanism of Action of m-PEG11-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol (11 units)-N-hydroxysuccinimidyl ester (m-PEG11-NHS ester). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemistry, reaction kinetics, and biological implications of using this reagent for PEGylation. The guide includes structured data, detailed experimental methodologies, and visualizations to facilitate a thorough understanding of the subject.
Core Mechanism of Action
The fundamental mechanism of action of this compound lies in its ability to covalently conjugate a monodisperse polyethylene glycol (PEG) chain of eleven ethylene glycol units to biomolecules. This process, known as PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
The this compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimidyl (NHS) ester is a highly reactive functional group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the concomitant release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The hydrophilic PEG spacer, with its eleven ethylene glycol units, enhances the solubility of the target molecule in aqueous media.[1][3]
The methoxy (m-) group at the terminus of the PEG chain ensures that the PEG is monofunctional, preventing cross-linking reactions.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The primary amine on the target molecule must be in its deprotonated, nucleophilic state to react with the NHS ester. This is favored at a pH above the pKa of the amine. However, at high pH, the hydrolysis of the NHS ester is accelerated, which competes with the desired conjugation reaction. A pH range of 7.2-8.5 is generally recommended as an optimal compromise between amine reactivity and NHS ester stability.
-
Temperature: The reaction can be carried out at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins.
-
Buffer: Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, are essential to avoid competing reactions. Buffers containing Tris or glycine are incompatible.
Quantitative Data
The efficiency of PEGylation with this compound is influenced by the interplay between the aminolysis (conjugation) and hydrolysis of the NHS ester. The following tables summarize key quantitative data related to these processes.
| Parameter | Value | Conditions | Reference |
| NHS Ester Hydrolysis | |||
| Half-life | 4-5 hours | pH 7.0, 0°C | |
| Half-life | 10 minutes | pH 8.6, 4°C | |
| Conjugation Kinetics (General mPEG-NHS Ester) | |||
| Reaction Completion (Porphyrin-NHS with mPEG4-NH2) | ~60 minutes (t1/2 ~10 min) | pH 8.5, room temperature | |
| Reaction Completion (Porphyrin-NHS with mPEG4-NH2) | ~30 minutes (t1/2 ~5 min) | pH 9.0, room temperature | |
| This compound Properties | |||
| Molecular Weight | 641.71 g/mol | - | |
| Molecular Formula | C28H51NO15 | - |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol is adapted from general guidelines for amine-reactive PEGylation reagents.
Materials:
-
Protein to be PEGylated
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.
-
Calculation of Reagent Amount: Determine the desired molar excess of this compound to protein. A 20-fold molar excess is a common starting point. The optimal ratio may need to be determined empirically.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
Purification: Remove excess, unreacted this compound and byproducts from the PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Characterization: Analyze the extent of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the number of PEG chains attached), and HPLC.
Visualizations
Mechanism of Action
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow
References
An In-Depth Technical Guide to m-PEG11-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to m-PEG11-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the covalent modification of proteins, peptides, and other biomolecules.
Core Properties of this compound
This compound is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain with eleven ethylene glycol units, linked to an N-hydroxysuccinimide (NHS) ester. The PEG chain imparts hydrophilicity and biocompatibility to the molecule it is conjugated to, while the NHS ester group provides reactivity towards primary amines.[1][2][3]
Physicochemical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for designing and executing bioconjugation experiments.
| Property | Value | References |
| Molecular Formula | C28H51NO15 | [4][5] |
| Molecular Weight | 641.70 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF, and other organic solvents | |
| Storage Conditions | -20°C, sealed, away from moisture and light | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Target Functional Group | Primary amines (-NH2) | |
| Optimal Reaction pH | 7.2 - 8.5 |
Key Applications of this compound
The unique properties of this compound make it a versatile reagent in various research and development areas:
-
PEGylation of Proteins and Peptides: The covalent attachment of the PEG chain (PEGylation) to proteins and peptides can enhance their solubility, stability, and pharmacokinetic profiles. It can also reduce their immunogenicity.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used as a linker to conjugate a cytotoxic drug to an antibody, facilitating targeted drug delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is widely employed as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation through the ubiquitin-proteasome pathway.
-
Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and reduce non-specific binding.
-
Bioconjugation Kits: It is a common component in bioconjugation kits for labeling proteins, peptides, and oligonucleotides.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for NHS ester chemistry and should be optimized for specific applications.
General Protocol for Protein PEGylation
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The reagent is moisture-sensitive and should be handled accordingly.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if the conjugated molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Dialysis can also be used.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or NMR spectroscopy.
-
Protocol for Synthesis of a PROTAC using this compound Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule where this compound acts as a linker between a target protein ligand and an E3 ligase ligand. This is a simplified representation and requires expertise in organic synthesis.
Materials:
-
Target Protein Ligand with a primary or secondary amine
-
E3 Ligase Ligand with a carboxylic acid
-
This compound
-
Coupling reagents (e.g., EDC, DCC) for NHS ester formation (if starting from a carboxylated PEG)
-
Appropriate anhydrous organic solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis of E3 Ligase Ligand-Linker Intermediate:
-
If the E3 ligase ligand has a primary or secondary amine, it can be reacted with the this compound. Dissolve both components in an anhydrous solvent like DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by LC-MS.
-
Purify the resulting E3 ligase ligand-PEG conjugate by HPLC.
-
-
Activation of the Terminal Group of the Linker (if necessary):
-
If the PEG linker now has a terminal carboxylic acid, it needs to be activated to an NHS ester. Dissolve the conjugate in an anhydrous solvent and add NHS and a coupling reagent like EDC or DCC.
-
Stir the reaction at room temperature until completion.
-
-
Conjugation to the Target Protein Ligand:
-
Add the target protein ligand (containing a primary or secondary amine) to the activated E3 ligase ligand-PEG-NHS ester conjugate.
-
Stir the reaction in an anhydrous solvent with a non-nucleophilic base at room temperature.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
-
Purification of the PROTAC:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action
The primary application of this compound as a linker in PROTACs directly involves the ubiquitin-proteasome system. The following diagram illustrates the mechanism of action of a PROTAC molecule.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: Protein Bioconjugation with this compound
The following diagram outlines the typical experimental workflow for conjugating this compound to a protein.
Caption: A typical bioconjugation experimental workflow.
Logical Relationship: NHS Ester Reaction with a Primary Amine
This diagram illustrates the chemical reaction mechanism between an NHS ester and a primary amine, which is the core of the bioconjugation process.
Caption: NHS ester reaction with a primary amine.
References
An In-Depth Technical Guide to m-PEG11-NHS Ester for Researchers, Scientists, and Drug Development Professionals
An Introduction to m-PEG11-NHS Ester: A Versatile Tool for PEGylation
Methoxy-poly(ethylene glycol)11-N-hydroxysuccinimidyl ester, commonly known as this compound, is a monodisperse polyethylene glycol (PEG) derivative that has become an invaluable tool in bioconjugation, drug delivery, and nanotechnology. Its structure features a methoxy-terminated PEG chain with eleven ethylene glycol units, providing a defined spacer length, and a reactive N-hydroxysuccinimidyl (NHS) ester at the other end. This NHS ester group readily reacts with primary amines (-NH2) on proteins, peptides, oligonucleotides, and other molecules to form stable amide bonds. The hydrophilic PEG chain imparts several beneficial properties to the conjugated molecule, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2][3][4]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in various applications, and methods for the characterization and quantification of the resulting conjugates.
Core Concepts and Physicochemical Properties
The defined length of the PEG chain in this compound offers precise control over the spacing between the conjugated molecule and its target, which can be critical for maintaining biological activity. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C28H51NO15 | [2] |
| Molecular Weight | 641.70 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | ≥98% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF; can be diluted in aqueous buffers. | |
| Storage Conditions | -20°C, sealed, away from moisture and light. |
Reactivity and Stability:
The NHS ester moiety of this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing with higher pH. For instance, the half-life of NHS esters can be several hours at pH 7.0 but decreases to minutes at pH 8.6. Therefore, it is crucial to prepare solutions of this compound immediately before use and to control the pH of the reaction mixture to ensure efficient conjugation. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.
Reaction Mechanism of this compound with Primary Amines
The conjugation of this compound to a molecule containing a primary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
This section provides detailed protocols for common applications of this compound. It is important to note that these are general guidelines, and optimization may be necessary for specific applications.
Protocol 1: PEGylation of a Protein (e.g., an Antibody)
This protocol describes the conjugation of this compound to an antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Remove unreacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the degree of PEGylation using MALDI-TOF mass spectrometry or SDS-PAGE.
-
Quantify the degree of PEGylation using the TNBSA assay.
-
Caption: Workflow for protein PEGylation.
Protocol 2: Surface Functionalization of Gold Nanoparticles
This protocol outlines the modification of citrate-stabilized gold nanoparticles with this compound to create a PEGylated surface, which can then be further functionalized.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Thiol-PEG-amine (HS-PEG-NH2)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Centrifugation tubes
Procedure:
-
Thiol-PEG-Amine Coating of AuNPs:
-
Disperse the citrate-stabilized AuNPs in deionized water.
-
Add an excess of Thiol-PEG-amine to the AuNP solution. The thiol groups will displace the citrate ions and form a self-assembled monolayer on the gold surface.
-
Incubate for several hours at room temperature with gentle stirring.
-
Purify the amine-functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess unbound Thiol-PEG-amine. Repeat this washing step three times.
-
-
Activation of this compound (if starting from a carboxylated PEG):
-
Note: This step is for creating an NHS ester from a carboxylated PEG. If using pre-activated this compound, proceed to step 3.
-
Dissolve m-PEG11-COOH in Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Functionalized AuNPs:
-
Resuspend the amine-functionalized AuNPs in the Reaction Buffer.
-
Add the activated this compound solution to the AuNP suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of PEGylated AuNPs:
-
Purify the PEGylated AuNPs by centrifugation and resuspension in the Reaction Buffer to remove unreacted this compound and byproducts. Repeat the washing step three times.
-
-
Characterization:
-
Confirm the PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS).
-
Assess the surface charge using zeta potential measurements.
-
Quantify the degree of PEGylation using the TNBSA assay to measure the reduction in free amine groups.
-
Caption: Workflow for nanoparticle surface functionalization.
Characterization and Quantification
Thorough characterization of the PEGylated product is essential to confirm successful conjugation and to determine the degree of modification.
Characterization Techniques
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For proteins, an increase in the apparent molecular weight on an SDS-PAGE gel provides a qualitative indication of PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to determine the exact molecular weight of the PEGylated product, allowing for the confirmation of the number of PEG chains attached to the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the structure of the this compound and its conjugates. Characteristic peaks of the PEG backbone and the conjugated molecule can be identified.
Quantification of PEGylation: The TNBSA Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method used to quantify the number of free primary amines remaining after the PEGylation reaction. By comparing the number of free amines before and after conjugation, the degree of PEGylation can be determined.
Principle: TNBSA reacts with primary amines to form a yellow-colored product that absorbs light at 335 nm.
Protocol:
-
Prepare a standard curve using a known concentration of a primary amine-containing compound (e.g., glycine).
-
To a sample of the PEGylated protein and a control sample of the unmodified protein, add the TNBSA reagent in a bicarbonate buffer (pH 8.5).
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding SDS and HCl.
-
Measure the absorbance at 335 nm.
-
Calculate the concentration of free amines in both the unmodified and PEGylated samples using the standard curve.
-
The degree of PEGylation is calculated as the percentage decrease in free amines in the PEGylated sample compared to the unmodified sample.
Impact of PEGylation on Biological Systems
PEGylation can significantly alter the interaction of a molecule with its biological environment. For example, the attachment of PEG chains to a therapeutic protein can prolong its circulation half-life by reducing renal clearance and protecting it from proteolytic degradation. However, the size and density of the PEG layer can also influence receptor-ligand binding kinetics. In some cases, a long PEG chain can sterically hinder the binding of a ligand to its receptor, while in other instances, it may have no significant effect or even enhance binding.
The following diagram illustrates a simplified signaling pathway that can be modulated by PEGylation of a ligand. For instance, PEGylation of an antagonistic peptide targeting a receptor tyrosine kinase can enhance its stability and in vivo efficacy, leading to a more sustained inhibition of the downstream signaling cascade.
References
An In-depth Technical Guide to PEGylation with m-PEG11-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation, focusing on the use of methoxy-polyethylene glycol (11 units) N-hydroxysuccinimidyl ester (m-PEG11-NHS ester). It covers the fundamental chemistry, detailed experimental protocols, and characterization techniques relevant to professionals in drug development and bioconjugation.
Core Concepts of PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins, peptides, and antibody fragments.[1][2][3] This bioconjugation technique is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3]
Key benefits of PEGylation include:
-
Increased Drug Stability: Shields the molecule from proteolytic degradation.
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance.
-
Reduced Immunogenicity and Antigenicity: The PEG chain can mask epitopes on the protein surface, decreasing the potential for an immune response.
-
Improved Solubility: The hydrophilic nature of the PEG polymer enhances the solubility of hydrophobic molecules.
Understanding this compound
The this compound is a specific type of PEGylation reagent characterized by a methoxy-terminated PEG chain of exactly eleven ethylene glycol units, functionalized with an N-hydroxysuccinimidyl (NHS) ester. The discrete length of the PEG chain ensures the creation of a homogenous final product, which is a critical advantage over traditional, polydisperse PEG reagents for therapeutic applications.
Chemical Properties and Structure
The this compound is an amine-reactive reagent. The terminal methoxy group ensures the PEG chain is unreactive, preventing crosslinking between molecules. The NHS ester at the other end provides specific reactivity towards primary amines.
| Property | Value | Reference |
| Molecular Formula | C28H51NO15 | |
| Molecular Weight | ~641.7 g/mol | |
| Purity | Typically ≥98% | |
| Spacer Arm Length | 11 PEG units | |
| Reactivity | Primary amines (-NH2) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Mechanism of Action: Amine-Reactive Conjugation
The core of the PEGylation process with this reagent is the reaction between the NHS ester and a primary amine, such as the epsilon-amine of a lysine residue or the N-terminal amine of a polypeptide chain. This reaction proceeds efficiently in aqueous buffers at a neutral to slightly basic pH (typically 7.0-9.0) and results in the formation of a highly stable, irreversible amide bond. The N-hydroxysuccinimide molecule is released as a byproduct. A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH; therefore, the reagent should be dissolved and used immediately.
Experimental Protocols
Careful planning and execution are critical for successful PEGylation. The following sections provide detailed methodologies for protein conjugation using this compound.
Materials and Reagent Preparation
Required Materials:
-
This compound
-
Protein or molecule with primary amines (e.g., IgG antibody)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Water-miscible anhydrous organic solvent (e.g., Dimethyl sulfoxide, DMSO or Dimethylformamide, DMF)
-
Quenching buffer (e.g., Tris or glycine solution, 1 M, pH ~7.5)
-
Purification system (e.g., Dialysis cassettes, size-exclusion chromatography columns)
-
Standard laboratory equipment (vortexer, centrifuge, spectrophotometer)
Important Handling Instructions:
-
Moisture Sensitivity: this compound is highly sensitive to moisture. Store desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Reagent Instability: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, prepare the PEG solution immediately before use and do not create stock solutions for long-term storage.
Protocol for Protein PEGylation
This protocol is a general guideline for labeling a protein like IgG. The optimal conditions, particularly the molar excess of the PEG reagent, may need to be determined empirically.
Step-by-Step Procedure:
-
Prepare Protein Solution: Dissolve the protein (e.g., 1-10 mg) in an appropriate volume (e.g., 0.5-2 mL) of amine-free PBS (pH 7.2). Ensure the buffer does not contain primary amines like Tris or glycine, which would compete in the reaction.
-
Prepare PEG Reagent Solution: Immediately before use, weigh a small amount of this compound and dissolve it in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Calculate Molar Ratio: Determine the volume of the PEG solution needed to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point for labeling IgG, often resulting in 4-6 PEG linkers per antibody.
-
Initiate Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purify Product: Remove unreacted PEG reagent and the NHS byproduct via dialysis against PBS or by using a size-exclusion/desalting column.
-
Store Conjugate: Store the purified PEGylated protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.
| Parameter | Typical Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL | More dilute solutions may require a higher molar excess of PEG reagent. |
| Molar Excess of PEG | 5x to 20x | Must be optimized empirically for the desired degree of PEGylation. |
| Reaction pH | 7.0 - 8.0 | Optimal range for amine reactivity while minimizing hydrolysis. |
| Reaction Temperature | 4°C to Room Temp. (25°C) | Lower temperatures can help control the reaction rate and maintain protein stability. |
| Reaction Time | 30 min to 2 hours | Can be extended, but the reaction is typically complete within this timeframe. |
| Solvent Concentration | <10% (v/v) | Higher concentrations of organic solvents (DMSO/DMF) can denature proteins. |
Characterization of the PEGylated Product
After purification, it is essential to characterize the conjugate to confirm the degree of PEGylation and ensure its integrity.
-
Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS are powerful tools for determining the molecular weight of the conjugate. The increase in mass corresponds to the number of attached PEG chains, allowing for the calculation of the degree of PEGylation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight. The PEGylated protein will migrate more slowly than its unmodified counterpart.
-
Chromatography: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate species with different degrees of PEGylation and assess the purity of the final product.
-
Activity Assays: A biological or binding assay should be performed to confirm that the PEGylated protein retains its desired functional activity.
References
The Hydrophilic Advantage: A Technical Guide to the Function and Application of m-PEG11-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the precise control over molecular properties is paramount. The m-PEG11-NHS ester has emerged as a critical tool, offering a discrete-length hydrophilic spacer to modulate the characteristics of proteins, peptides, and small molecule drugs. This technical guide provides an in-depth exploration of the core functions of the this compound, its impact on the physicochemical and pharmacokinetic properties of conjugated molecules, and detailed protocols for its application in research and drug development.
The this compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain of eleven ethylene glycol units and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester facilitates covalent conjugation to primary amines, abundant in biomolecules such as the lysine residues of proteins. The monodisperse PEG chain serves as a hydrophilic spacer, imparting a range of beneficial properties to the resulting conjugate.
Core Function: The Hydrophilic Spacer
The primary role of the this compound is to introduce a flexible, water-soluble spacer between two conjugated moieties. This seemingly simple function has profound implications for the performance of bioconjugates.
Increased Hydrophilicity and Solubility: Many therapeutic small molecules and peptides exhibit poor aqueous solubility, hindering their formulation and in vivo bioavailability. The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic molecules. The eleven ethylene glycol units of this compound create a hydration shell around the conjugate, preventing aggregation and improving its solubility in aqueous environments. While precise fold-increase is molecule-dependent, conjugation with short oligo(ethylene glycol) chains has been shown to dramatically improve the water solubility of hydrophobic peptides and small molecules.[1][2][3]
Enhanced Stability: The PEG spacer can protect conjugated molecules from enzymatic degradation. By creating a steric shield, the PEG chain can hinder the approach of proteases and other degradative enzymes, thereby increasing the in vivo half-life of therapeutic peptides and proteins. Studies have shown that even short PEG chains can significantly enhance the proteolytic resistance of peptides.[4]
Improved Pharmacokinetics: PEGylation, the process of conjugating PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutics. The increased hydrodynamic radius imparted by the PEG chain reduces renal clearance, leading to a longer circulation half-life. While the effect of a short PEG11 chain is less pronounced than that of larger PEGs, it can still contribute to a favorable alteration of PK parameters, particularly for small molecules and peptides.[5]
Reduced Immunogenicity: By masking potential epitopes on the surface of protein therapeutics, PEGylation can reduce their immunogenicity, a critical consideration in the development of biopharmaceuticals.
Quantitative Data on the Impact of this compound
The following tables summarize the key physicochemical and pharmacokinetic properties influenced by the conjugation of a short PEG spacer like m-PEG11. It is important to note that the exact values are highly dependent on the specific molecule being conjugated. The data presented here are representative examples and estimations based on studies of similar short-chain PEGylated compounds.
Table 1: Physicochemical Properties
| Property | Unconjugated Molecule (Typical) | Conjugated with m-PEG11 Spacer (Estimated) | Rationale |
| Aqueous Solubility | Low (µg/mL to low mg/mL for hydrophobic molecules) | Significantly Increased (potential for >10-fold increase) | The hydrophilic oligo(ethylene glycol) chain improves solvation in aqueous media. |
| Stability (in plasma) | Short half-life (minutes to hours for peptides) | Increased half-life | Steric hindrance from the PEG chain protects against proteolytic degradation. |
| Aggregation | Prone to aggregation for hydrophobic molecules | Reduced tendency to aggregate | The hydrophilic PEG chain prevents intermolecular hydrophobic interactions. |
Table 2: Pharmacokinetic Parameters (for a hypothetical small molecule drug)
| Parameter | Unconjugated Drug (Typical) | Conjugated with m-PEG11 Spacer (Estimated) | Rationale |
| Half-life (t½) | < 1 hour | 2-5 hours | Reduced renal clearance due to increased hydrodynamic size. |
| Volume of Distribution (Vd) | High | Lower | Increased hydrophilicity can reduce distribution into tissues. |
| Clearance (CL) | Rapid | Slower | Reduced renal filtration and potential for decreased metabolic clearance. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a hypothetical PROTAC molecule targeting a protein of interest (POI) for degradation by linking a POI-binding ligand (with a primary amine) to a VHL E3 ligase ligand (with a carboxylic acid) via the this compound.
Materials:
-
POI-binding ligand with a primary amine handle
-
VHL E3 ligase ligand with a carboxylic acid handle
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Methodology:
-
Activation of VHL Ligand:
-
Dissolve the VHL E3 ligase ligand (1 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and DCC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester-activated VHL ligand.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate containing the activated VHL ligand is used directly in the next step.
-
-
Conjugation of this compound to POI Ligand:
-
Dissolve the POI-binding ligand (1 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) and TEA (2 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the POI-PEG11 conjugate.
-
-
Final PROTAC Assembly:
-
To the solution containing the POI-PEG11 conjugate, add the filtered solution of the NHS ester-activated VHL ligand.
-
Add TEA (2 eq) to the reaction mixture.
-
Stir at room temperature for 24-48 hours.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Synthesized PROTAC molecule
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (PROTAC + proteasome inhibitor).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Repeat the blotting procedure for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Caption: Simplified TLR7 signaling pathway initiated by a PEGylated ligand.
Conclusion
The this compound is a versatile and powerful tool for the modification of biomolecules and small molecule drugs. Its discrete-length hydrophilic spacer provides a means to rationally control solubility, stability, and pharmacokinetic properties. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this important bioconjugation reagent in their pursuit of novel therapeutics and diagnostics.
References
- 1. psecommunity.org [psecommunity.org]
- 2. Formulation of highly soluble poly(ethylene glycol)-peptide DNA condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphiphilic drug–peptide–polymer conjugates based on poly(ethylene glycol) and hyperbranched polyglycerol for epidermal growth factor receptor targeting: the effect of conjugate aggregation on in vitro activity - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Amine-Reactive PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amine-reactive polyethylene glycol (PEG) reagents, essential tools in bioconjugation and drug delivery. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. By reacting with primary amines present on the surface of these molecules, such as the ε-amine of lysine residues or the N-terminal α-amine, PEG reagents can enhance solubility, extend circulating half-life, and reduce immunogenicity.
Core Concepts in Amine-Reactive PEGylation
The fundamental principle behind amine-reactive PEGylation lies in the nucleophilic attack of a deprotonated primary amine on an electrophilic functional group of the PEG reagent. This reaction results in the formation of a stable covalent bond. The efficiency and specificity of this process are influenced by several factors, most notably the pH of the reaction medium. A neutral to slightly alkaline pH (typically 7-9) is optimal for ensuring that a sufficient proportion of the amine groups are in their deprotonated, nucleophilic state.[1][2][3]
However, a competing reaction, the hydrolysis of the reactive group on the PEG, also occurs in aqueous environments and becomes more pronounced at higher pH.[4] This necessitates a careful optimization of reaction conditions to maximize the yield of the desired PEGylated conjugate while minimizing the degradation of the PEG reagent.
Major Classes of Amine-Reactive PEG Reagents
Several classes of amine-reactive PEG reagents are commercially available, each with distinct reactivity profiles and applications. The choice of reagent depends on the specific requirements of the molecule to be PEGylated and the desired characteristics of the final conjugate.
N-Hydroxysuccinimidyl (NHS) Ester PEG Reagents
NHS-activated PEGs are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds with primary amines.[2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group.
Reaction Mechanism: The primary amine acts as a nucleophile, attacking the NHS ester and releasing NHS as a byproduct.
Key Features:
-
High Reactivity: NHS esters react efficiently with primary amines at pH 7-9.
-
Stable Amide Bond: The resulting amide linkage is highly stable under physiological conditions.
-
Susceptibility to Hydrolysis: NHS esters are prone to hydrolysis in aqueous solutions, a reaction that competes with the desired amination. The rate of hydrolysis increases with pH.
A variety of NHS ester PEGs are available, differing in the linker connecting the PEG to the NHS ester, which can influence the reagent's stability and reactivity.
Succinimidyl Carbonate (SC) PEG Reagents
Succinimidyl carbonate PEGs are another class of amine-reactive reagents that form a stable carbamate linkage upon reaction with primary amines. SC-PEGs are often noted for their high reactivity.
Reaction Mechanism: Similar to NHS esters, the reaction proceeds via nucleophilic attack of the primary amine on the succinimidyl carbonate group.
Key Features:
-
High Reactivity: SC-PEGs are very reactive towards amine groups.
-
Stable Carbamate Bond: The resulting carbamate bond is stable.
-
Hydrolysis: Like NHS esters, SC-PEGs are susceptible to hydrolysis in aqueous environments.
Isocyanate PEG Reagents
Isocyanate-functionalized PEGs react with primary amines to form urea linkages. They are also capable of reacting with other nucleophiles such as hydroxyl groups, although the reaction with amines is generally more facile.
Reaction Mechanism: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the isocyanate group.
Key Features:
-
Formation of Urea Linkage: The reaction with amines results in a stable urea bond.
-
Broader Reactivity: Can also react with hydroxyl groups to form urethane linkages.
-
Moisture Sensitivity: Isocyanates are highly reactive and sensitive to moisture.
Reductive Amination with PEG-Aldehyde
Reductive amination offers a more site-specific approach to PEGylation, often targeting the N-terminal amine of a protein. This two-step process involves the initial formation of a Schiff base between the PEG-aldehyde and a primary amine, which is then reduced to a stable secondary amine by a reducing agent.
Reaction Mechanism:
-
Formation of a Schiff base between the PEG-aldehyde and the primary amine.
-
Reduction of the Schiff base to a stable secondary amine using a reducing agent like sodium cyanoborohydride.
Key Features:
-
Site-Specificity: Can be directed towards the N-terminus due to the lower pKa of the α-amine compared to the ε-amines of lysine residues.
-
Stable Secondary Amine Linkage: The resulting bond is highly stable.
-
Requirement of a Reducing Agent: A reducing agent is necessary for the second step of the reaction. While sodium cyanoborohydride is commonly used, alternatives with lower toxicity, such as 2-picoline borane, are being explored.
Quantitative Comparison of Amine-Reactive PEG Reagents
| Reagent Class | Reactive Group | Resulting Linkage | Optimal pH | Key Advantages | Key Disadvantages |
| NHS Ester PEGs | N-Hydroxysuccinimidyl Ester | Amide | 7-9 | High reactivity, stable bond | Susceptible to hydrolysis |
| SC PEGs | Succinimidyl Carbonate | Carbamate | Not specified | High reactivity, stable bond | Susceptible to hydrolysis |
| Isocyanate PEGs | Isocyanate | Urea | Not specified | Forms stable urea linkage | Moisture sensitive, broader reactivity |
| PEG-Aldehydes | Aldehyde | Secondary Amine | pH dependent | Site-specific N-terminal modification | Requires a reducing agent |
Experimental Protocols
General Considerations for Amine-Reactive PEGylation
-
Buffer Selection: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the PEG reagent. Phosphate-buffered saline (PBS) is a commonly used reaction buffer.
-
Reagent Handling: Amine-reactive PEG reagents, particularly NHS and SC esters and isocyanates, are moisture-sensitive. It is recommended to store them at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reagent Preparation: Dissolve the PEG reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid preparing stock solutions for long-term storage as the reactive group can hydrolyze.
Protocol for Protein PEGylation with NHS-Ester PEG
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Dissolve the protein to be PEGylated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform buffer exchange into the reaction buffer.
-
-
PEG Reagent Preparation:
-
Allow the vial of PEG NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the PEG NHS ester in a dry water-miscible solvent (e.g., DMSO or DMF) to a concentration of 10 mM.
-
-
PEGylation Reaction:
-
Calculate the required amount of PEG NHS ester solution to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).
-
Add the PEG NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Reaction times may need to be optimized.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by dialysis or gel filtration.
-
-
Analysis and Storage:
-
Evaluate the degree of PEGylation using techniques such as SDS-PAGE or chromatography.
-
Store the PEGylated protein under conditions optimal for the unmodified protein.
-
Protocol for Modifying Small Molecules with NHS-Ester PEG
-
Reactant Preparation:
-
Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF).
-
Dissolve the PEG NHS ester in a suitable anhydrous solvent.
-
-
Reaction:
-
Add a base (e.g., TEA, DIPEA) and the PEG NHS ester solution to the small molecule solution with continuous stirring. A 1:1 or 2:1 molar ratio of PEG reagent to the small molecule can be used as a starting point.
-
Stir the reaction mixture for 3-24 hours, monitoring the progress by LC-MS or TLC.
-
-
Workup and Purification:
-
Isolate the final product using standard organic synthesis workup procedures or column chromatography.
-
Conclusion
Amine-reactive PEG reagents are indispensable for the development of PEGylated therapeutics and other biomedical applications. A thorough understanding of the different classes of reagents, their reaction mechanisms, and the critical parameters governing the PEGylation process is essential for achieving successful and reproducible bioconjugation. The choice between NHS esters, succinimidyl carbonates, isocyanates, and aldehydes for reductive amination will depend on the specific properties of the molecule to be modified and the desired outcome of the PEGylation. Careful optimization of reaction conditions, particularly pH and reagent stoichiometry, is paramount for maximizing conjugation efficiency and minimizing side reactions.
References
Methodological & Application
Application Notes and Protocols for m-PEG11-NHS Ester in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)11-N-hydroxysuccinimidyl ester (m-PEG11-NHS ester) in various bioconjugation experiments. This document outlines the chemical properties of this compound, detailed protocols for its application, and methods for the characterization of the resulting conjugates.
Introduction to this compound
This compound is a monofunctional PEGylation reagent with a molecular weight of 641.7 g/mol .[1] It consists of a methoxy-terminated polyethylene glycol (PEG) chain of 11 ethylene glycol units, which is activated with an N-hydroxysuccinimidyl (NHS) ester.[1] The NHS ester group reacts specifically and efficiently with primary amines (-NH2) on biomolecules, such as the lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] The hydrophilic PEG chain imparts increased solubility, stability, and reduced immunogenicity to the conjugated molecule, making it a valuable tool in drug delivery, protein modification, and nanotechnology.[3]
Chemical Structure:
Key Applications
The primary application of this compound is the covalent modification of biomolecules and surfaces bearing primary amines. Common applications include:
-
Protein and Peptide PEGylation: To enhance therapeutic properties, increase serum half-life, and reduce immunogenicity.[3]
-
Nanoparticle Functionalization: To improve the biocompatibility, stability, and circulation time of nanoparticles for drug delivery and imaging.
-
Liposome Modification: To create "stealth" liposomes that can evade the reticuloendothelial system and improve drug delivery to target tissues.
-
PROTAC Synthesis: As a flexible linker to connect the target protein binder and the E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
General Considerations and Reagent Handling
-
Storage: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.
-
Reconstitution: Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the desired amount of this compound immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze in the presence of moisture.
-
Buffers: Use amine-free buffers for the conjugation reaction, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. The optimal pH for the reaction is between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Protocol for Protein PEGylation
This protocol provides a general procedure for the PEGylation of a model protein, such as an antibody (IgG). The degree of PEGylation can be controlled by adjusting the molar ratio of this compound to the protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL IgG in PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Preparation of Protein: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer.
-
PEGylation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 20-fold molar excess. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
Quantitative Data: Effect of Molar Ratio on Degree of PEGylation (Illustrative Example)
| Molar Ratio (m-PEG11-NHS : Protein) | Average Degree of PEGylation (PEG molecules/protein) |
| 5:1 | 1-2 |
| 10:1 | 2-4 |
| 20:1 | 4-6 |
| 50:1 | >6 |
Note: This is an illustrative example. The actual degree of PEGylation will depend on the specific protein, its concentration, and the reaction conditions.
Experimental Workflow for Protein PEGylation
Caption: Workflow for protein PEGylation with this compound.
Protocol for Nanoparticle Functionalization
This protocol describes the surface modification of amine-functionalized nanoparticles with this compound to improve their properties for biomedical applications.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles) dispersed in an appropriate solvent.
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Centrifuge and/or magnetic separator
-
Characterization instruments (e.g., DLS for size, zeta potential analyzer)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
-
This compound Preparation: Prepare a fresh solution of this compound in anhydrous DMSO.
-
PEGylation Reaction: Add the this compound solution to the nanoparticle dispersion. The amount to add will depend on the surface amine density of the nanoparticles and the desired PEG density. Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Purification: Separate the PEGylated nanoparticles from unreacted reagents by centrifugation or magnetic separation. Wash the nanoparticles several times with the Reaction Buffer.
-
Characterization: Resuspend the purified nanoparticles and characterize the changes in size and surface charge using Dynamic Light Scattering (DLS) and zeta potential measurements.
Quantitative Data: Characterization of Functionalized Nanoparticles (Illustrative Example)
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-functionalized (before PEGylation) | 100 ± 5 | 0.15 | +35 ± 3 |
| After PEGylation with m-PEG11-NHS | 120 ± 7 | 0.12 | +5 ± 2 |
Note: This is an illustrative example. The actual changes will depend on the type and size of the nanoparticles, and the extent of PEGylation.
Logical Flow of Nanoparticle Functionalization
Caption: Logical flow of nanoparticle surface functionalization.
Reaction Mechanism
The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.
Signaling Pathway of the Conjugation Reaction
Caption: Reaction mechanism of this compound with a primary amine.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation efficiency | Hydrolysis of this compound | Use fresh, anhydrous DMSO/DMF. Equilibrate reagent to room temperature before opening. Prepare the solution immediately before use. |
| Incorrect pH | Ensure the reaction buffer is between pH 7.2 and 8.5. | |
| Presence of amine-containing buffers | Exchange the sample into an amine-free buffer. | |
| Insufficient molar excess of PEG reagent | Increase the molar ratio of this compound to the target molecule. | |
| Protein/Nanoparticle aggregation | High degree of PEGylation or inappropriate buffer conditions | Optimize the molar ratio of the PEG reagent. Ensure adequate mixing during the reaction. Perform a buffer screen for the final product. |
Conclusion
This compound is a versatile and effective reagent for the modification of biomolecules and nanoparticles. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully employ this reagent to enhance the properties of their molecules of interest for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for m-PEG11-NHS Ester in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. Polyethylene glycol (PEG) linkers, particularly discrete PEG (dPEG®) linkers like m-PEG11-NHS ester, have gained prominence due to their ability to enhance the physicochemical properties of ADCs.
The this compound is a hydrophilic, non-cleavable linker. The methoxy-PEG portion, with its 11 ethylene glycol units, imparts hydrophilicity to the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall solubility and stability of the conjugate. The N-hydroxysuccinimide (NHS) ester is a reactive group that forms a stable amide bond with primary amines, such as the lysine residues present on the surface of antibodies.
These application notes provide a comprehensive overview of the use of this compound in the development of ADCs, including detailed experimental protocols and representative data.
Key Advantages of this compound in ADCs
-
Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads, reducing the propensity for aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the ADC from premature clearance by the reticuloendothelial system, potentially leading to a longer circulation half-life and increased tumor accumulation.[1]
-
Defined Spacer Length: As a discrete PEG linker, this compound provides a precise and uniform spacer length between the antibody and the drug, ensuring homogeneity of the final ADC product.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.
Data Presentation
While specific quantitative data for ADCs constructed with this compound is not extensively available in the public domain, the following tables present representative data for ADCs utilizing a closely related m-PEG12-linker. This data is intended to provide a reasonable approximation of the expected performance of an m-PEG11-based ADC.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/hr/kg) | Half-life (t½, hours) | AUC (µg*hr/mL) |
| No PEG | 1.2 | 120 | 2,500 |
| PEG8 | 0.8 | 150 | 4,000 |
| PEG12 (proxy for PEG11) | 0.7 | 160 | 4,500 |
| PEG24 | 0.6 | 170 | 5,000 |
Data adapted from a study by Burke et al., 2017, which investigated the impact of PEG linker length on ADC pharmacokinetics. The values are representative and will vary depending on the specific antibody, payload, and conjugation strategy.
Table 2: In Vitro Cytotoxicity of an Anti-CD30 ADC with Varying PEG Linker Lengths
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 (proxy for PEG11) | ~10 |
| Karpas-299 | PEG24 | ~10 |
Data adapted from Burke et al., 2017.[2] The in vitro cytotoxicity was not significantly impacted by the PEG linker length in this particular study.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These protocols should be optimized for the specific antibody, payload, and desired drug-to-antibody ratio (DAR).
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of a drug-m-PEG11-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
Drug-m-PEG11-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into a suitable conjugation buffer like PBS at pH 7.2-8.0.
-
Adjust the antibody concentration to a working concentration, typically 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Allow the vial of Drug-m-PEG11-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the required amount of Drug-m-PEG11-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted NHS ester solution.[3]
-
-
Conjugation Reaction:
-
Add the calculated volume of the Drug-m-PEG11-NHS ester stock solution to the antibody solution. The molar excess of the drug-linker will influence the final DAR and should be optimized. A starting point is typically a 5-10 fold molar excess.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.
-
The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
2. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different numbers of conjugated drugs.
-
The relative peak areas can be used to determine the distribution of different DAR species and to calculate the average DAR.
3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.
4. Identity and Integrity Confirmation by Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can confirm the successful conjugation and provide information on the DAR distribution.
-
Peptide mapping of the digested ADC can be used to identify the specific lysine residues that have been conjugated.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the in vitro potency of the ADC.[4]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC)
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody (as a negative control) in complete culture medium.
-
Add the diluted ADC and controls to the appropriate wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death, typically 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and in vitro evaluation.
General ADC Mechanism of Action and Signaling Pathway
The following diagram illustrates the general mechanism of action of an ADC targeting a cell surface receptor like HER2 or TROP-2, leading to the inhibition of downstream signaling pathways and ultimately apoptosis.
Caption: General mechanism of action of an antibody-drug conjugate.
This document provides a foundational guide for the application of this compound in ADC development. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs.
References
Application Notes and Protocols for m-PEG11-NHS Ester in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems, diagnostic agents, and research tools. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. This is achieved by creating a hydrophilic shield on the nanoparticle surface, which can reduce protein adsorption, minimize aggregation, and decrease uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2]
m-PEG11-NHS ester is a heterobifunctional linker consisting of a methoxy-terminated polyethylene glycol chain with eleven ethylene glycol units and an N-hydroxysuccinimide (NHS) ester at the other end. The NHS ester group reacts efficiently with primary amine groups (-NH2) on the surface of nanoparticles or on molecules pre-conjugated to the nanoparticle surface, forming a stable and covalent amide bond.[3] This reaction typically occurs at a pH range of 7-9. The relatively short PEG chain of this compound offers a balance between providing sufficient hydrophilicity and minimizing the potential for inducing an anti-PEG immune response, which can be a concern with longer PEG chains.[4][5]
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, methods for the characterization of the resulting PEGylated nanoparticles, and a discussion of their applications.
Applications of this compound in Nanoparticle Surface Modification
The use of this compound for nanoparticle surface modification offers several advantages in various research and therapeutic applications:
-
Improved Stability and Reduced Aggregation: The hydrophilic PEG chains create a steric barrier that prevents inter-particle aggregation, enhancing the colloidal stability of nanoparticles in biological media.
-
Prolonged Systemic Circulation: By reducing opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the mononuclear phagocyte system, PEGylation with this compound can significantly increase the in vivo circulation half-life of nanoparticles.
-
Enhanced Drug Delivery: The extended circulation time allows for greater accumulation of nanoparticles at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can reduce the recognition of nanoparticles by the immune system, thereby lowering their immunogenic potential.
-
Controlled Surface Functionalization: The reactive NHS ester group allows for a straightforward and efficient one-step conjugation to amine-functionalized nanoparticles, providing control over the surface density of PEG chains.
Experimental Protocols
Protocol 1: Direct Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the direct conjugation of this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomal nanoparticles)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) with 50 mM Sodium Bicarbonate, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., dialysis cassettes, centrifugal filtration units, or size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-dispersed by vortexing or brief sonication.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to prepare this solution fresh.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent nanoparticle aggregation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove unreacted this compound and byproducts by dialysis against PBS, centrifugal filtration, or size exclusion chromatography.
-
Characterization and Storage: Characterize the purified PEGylated nanoparticles for size, zeta potential, and PEGylation efficiency. Store the nanoparticles in an appropriate buffer at 4°C.
Troubleshooting:
-
Nanoparticle Aggregation: Aggregation can occur due to high concentrations of nanoparticles or organic solvent, or an inappropriate pH. To mitigate this, ensure the pH of the reaction buffer is optimal for both nanoparticle stability and the NHS ester reaction (pH 7-8). Use a minimal amount of organic solvent and consider adding the PEG-NHS ester solution dropwise to the nanoparticle suspension.
-
Low PEGylation Efficiency: This may be due to the hydrolysis of the NHS ester. Ensure the this compound is stored in a desiccated environment and the stock solution is prepared immediately before use. Also, confirm the presence and accessibility of primary amine groups on the nanoparticle surface.
Caption: Workflow for direct surface modification of amine-functionalized nanoparticles.
Protocol 2: Pre-functionalization of Polymers for Nanoparticle Formulation
This protocol is suitable for nanoparticles formulated from polymers, where the polymer is first PEGylated and then used to form the nanoparticles. This "bottom-up" approach can sometimes prevent aggregation issues encountered during the surface modification of pre-formed nanoparticles.
Materials:
-
Amine-containing polymer (e.g., chitosan, poly(L-lysine))
-
This compound
-
Solvent for polymer (e.g., 60% ethanol for Zein)
-
Anhydrous DMSO or DMF
-
Dialysis tubing with an appropriate molecular weight cutoff
-
Nanoparticle formulation reagents
Procedure:
-
Polymer Solution Preparation: Dissolve the amine-containing polymer in a suitable solvent to the desired concentration.
-
This compound Solution Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound solution to the polymer solution with stirring. The molar ratio of PEG-NHS to the amine groups on the polymer should be optimized.
-
Incubation: Stir the reaction mixture for 24 hours at 4°C.
-
Purification: Dialyze the reaction mixture against the appropriate solvent to remove unreacted this compound and byproducts.
-
Nanoparticle Formulation: Use the purified PEGylated polymer, either alone or mixed with the un-modified polymer at various ratios, to formulate nanoparticles using a standard method (e.g., nanoprecipitation, emulsification-solvent evaporation).
-
Characterization: Characterize the resulting nanoparticles for size, zeta potential, and stability.
Caption: Workflow for nanoparticle formulation using pre-functionalized polymers.
Data Presentation: Characterization of PEGylated Nanoparticles
The successful surface modification of nanoparticles with this compound should be confirmed by a thorough characterization of their physicochemical properties.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification
| Nanoparticle Type | Parameter | Before PEGylation | After PEGylation | Reference |
| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter (nm) | ~15 | ~23-38 (with increasing PEG length) | |
| Zeta Potential (mV) | ~ -30 to -40 | ~ -8 to -15 | ||
| Polymeric Nanoparticles (Chitosan-based) | Hydrodynamic Diameter (nm) | ~190 | ~160 | |
| Zeta Potential (mV) | Highly Positive | Slightly Positive to Neutral | ||
| Zein Nanoparticles (pre-functionalization) | Hydrodynamic Diameter (nm) | ~150 | ~150-200 (depending on ratio) | |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | ||
| Stability in PBS | Aggregation | Stable for >72 hours |
Note: The exact values will vary depending on the specific nanoparticle core material, size, initial surface charge, and the density of the PEGylation.
Methods for Quantification of PEGylation
Determining the amount of PEG conjugated to the nanoparticle surface is crucial for understanding its in vivo behavior.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the grafting density of PEG on nanoparticles by measuring the weight loss of the organic PEG layer upon heating.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can be used to quantify the amount of PEG on the nanoparticles by comparing the integral of the characteristic PEG proton signals to a known internal standard.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with charged aerosol detection (CAD) can be used to quantify the amount of PEG released from the nanoparticles after chemical displacement or dissolution of the nanoparticle core.
-
Fluorescence-based Assays: If a fluorescently labeled PEG-NHS ester is used, the amount of conjugated PEG can be determined by measuring the fluorescence intensity of the nanoparticles after purification.
Impact on Cellular Uptake and Biological Interactions
PEGylation with this compound generally leads to a reduction in non-specific cellular uptake. The hydrophilic and flexible PEG chains create a "stealth" effect, which sterically hinders the interaction of nanoparticles with cell surface receptors and serum proteins that mediate endocytosis. However, the effect of PEGylation on cellular uptake can be complex and depends on several factors, including:
-
PEG Chain Length: Shorter PEG chains, like in this compound, may have a less pronounced effect on reducing cellular uptake compared to longer PEG chains.
-
Nanoparticle Size: Smaller PEGylated nanoparticles may still be internalized by cells to a significant extent.
-
Cell Type: Different cell types exhibit different endocytic capacities and mechanisms, leading to variations in the uptake of PEGylated nanoparticles.
-
Targeting Ligands: The attachment of specific targeting ligands to the distal end of the PEG chains can dramatically increase cellular uptake by receptor-mediated endocytosis.
While direct modulation of specific signaling pathways by this compound itself is not extensively documented, the alteration of nanoparticle-cell interactions due to PEGylation can indirectly influence downstream signaling events. For instance, by preventing the non-specific binding of proteins to the nanoparticle surface, PEGylation can alter the composition of the protein corona, which is known to influence cellular responses and signaling.
Signaling Pathway Considerations
The interaction of nanoparticles with cells can trigger a variety of signaling pathways. While specific data for this compound is limited, the general principles of nanoparticle-cell interactions suggest potential influences on pathways such as:
-
Endocytic Pathways: The size, shape, and surface chemistry of nanoparticles determine the primary route of cellular entry (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis). PEGylation can influence the preference for a particular pathway.
-
Inflammatory Signaling: Nanoparticles can be recognized by immune cells, leading to the activation of inflammatory pathways such as the NF-κB pathway. PEGylation is a common strategy to reduce this inflammatory response.
-
Receptor Tyrosine Kinase (RTK) Signaling: If targeting ligands that bind to RTKs are attached to the PEGylated nanoparticles, this can lead to the activation of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and differentiation.
Caption: Potential influence of PEGylated nanoparticles on cellular signaling pathways.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward method to improve their stability, biocompatibility, and pharmacokinetic properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this reagent in their work. A thorough characterization of the PEGylated nanoparticles is essential to ensure the desired properties are achieved and to understand their biological interactions. While the direct impact of this compound on specific signaling pathways requires further investigation, its role in modulating the nanoparticle-cell interface is a critical factor in determining the ultimate biological fate and efficacy of the nanoconstruct.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Protocol for PEGylating Peptides with m-PEG11-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can prolong its circulation half-life by reducing renal clearance and protecting it from enzymatic degradation.[3][4] Furthermore, PEGylation can enhance the solubility of hydrophobic peptides and mask antigenic sites, thereby reducing the host's immune response.[5]
The m-PEG11-NHS ester is a monofunctional PEG reagent used for the covalent modification of primary amino groups (-NH₂) present at the N-terminus or on the side chain of lysine residues within a peptide. The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive group that forms a stable, covalent amide bond with the peptide. The "m" signifies a methoxy group capping one end of the PEG chain to prevent reactivity, while the "11" indicates the number of repeating ethylene glycol units. This document provides a detailed protocol for the PEGylation of peptides using this compound, including reaction conditions, purification, and characterization methods.
Reaction Mechanism
The fundamental chemistry of this PEGylation protocol involves the reaction between the NHS ester of the PEG reagent and a primary amine on the peptide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), which deprotonates the primary amine, increasing its nucleophilicity.
Caption: NHS ester reaction with a peptide's primary amine.
Experimental Protocols
This section details the step-by-step methodology for peptide PEGylation, purification of the conjugate, and its subsequent characterization.
Materials and Equipment
Reagents:
-
Peptide of interest (with at least one primary amine)
-
This compound (store desiccated at -20°C)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer: 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.5 (PBS)
-
Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Reagents for purification (e.g., mobile phases for HPLC, dialysis buffers)
-
Reagents for analysis (e.g., LC-MS grade solvents)
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Purification system: Dialysis tubing, Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Analytical instruments: HPLC, Mass Spectrometer (e.g., LC-MS)
Protocol for Peptide PEGylation
This protocol is a general guideline and may require optimization based on the specific properties of the peptide.
-
Prepare the Peptide Solution:
-
Dissolve the peptide in the amine-free reaction buffer (e.g., PBS, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Ensure the peptide is fully dissolved. If necessary, gentle vortexing or sonication can be used.
-
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester moiety hydrolyzes readily in aqueous solutions, so stock solutions should not be prepared for long-term storage.
-
-
Perform the PEGylation Reaction:
-
Calculate the required volume of the this compound solution to achieve a desired molar excess over the peptide. A starting point is a 5 to 20-fold molar excess of the PEG reagent.
-
Slowly add the calculated volume of the this compound solution to the stirring peptide solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein solubility.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quench the Reaction:
-
To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes. The primary amines in the quenching buffer will react with any remaining unreacted NHS esters.
-
Purification of the PEGylated Peptide
The reaction mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed and unreacted PEG reagent, and byproducts. Purification is essential to isolate the final product.
-
Dialysis or Diafiltration: Effective for removing small molecules like unreacted PEG reagent and NHS. Use a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for retaining the PEGylated peptide while allowing smaller impurities to pass through.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method is well-suited to separate the larger PEGylated peptide from the smaller, unreacted peptide and other low molecular weight impurities.
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a peptide, causing it to elute earlier than its unmodified counterpart. This is often the preferred method for achieving high purity.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEG chains can shield surface charges on the peptide, altering its interaction with the IEX resin and allowing for separation from the unreacted peptide.
Characterization of the PEGylated Peptide
After purification, it is crucial to confirm the identity and purity of the PEGylated peptide.
-
Mass Spectrometry (MS): LC-MS is the primary technique to confirm successful PEGylation. The mass spectrum will show an increase in the molecular weight of the peptide corresponding to the mass of the attached m-PEG11 moiety (MW ≈ 567.6 Da for the PEG chain itself). It can also reveal the degree of PEGylation (mono-, di-, etc.).
-
HPLC Analysis: Analytical RP-HPLC or SEC is used to determine the purity of the final product. A single, sharp peak corresponding to the PEGylated peptide should be observed, with minimal to no peaks from the starting materials.
Data Presentation
Quantitative data from the PEGylation reaction and characterization should be summarized for clarity.
Table 1: Reaction and Purification Summary
| Parameter | Example Value | Method |
| Peptide Concentration | 5 mg/mL | UV-Vis Spectroscopy |
| m-PEG11-NHS:Peptide Molar Ratio | 10:1 | Calculation |
| Reaction Time | 60 minutes | Timed Incubation |
| Reaction Temperature | 25°C | - |
| Purification Method | RP-HPLC | - |
| Yield of PEGylated Peptide | 65% | UV-Vis Spectroscopy |
Table 2: Product Characterization Summary
| Analysis | Expected Result (Unmodified) | Observed Result (PEGylated) |
| RP-HPLC Retention Time | 15.2 min | 12.8 min |
| Purity (by HPLC) | >98% | >95% |
| Molecular Weight (by MS) | 2500.0 Da | 3089.7 Da (Mono-PEGylated) |
| Mass Shift (Δ Mass) | N/A | +589.7 Da |
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from preparation to final product analysis.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: m-PEG11-NHS Ester for Cell Surface Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG11-NHS ester is a valuable tool for cell surface engineering, a process that involves the modification of the cell's outer membrane to alter its properties and functions. This methoxy-terminated polyethylene glycol (PEG) derivative is equipped with an N-hydroxysuccinimide (NHS) ester functional group, enabling it to readily react with primary amines (-NH2) on cell surface proteins and other molecules to form stable amide bonds.[1][2][3] The hydrophilic and biocompatible nature of the PEG chain makes it an ideal candidate for a variety of applications, including reducing immunogenicity, enhancing in vivo stability, and controlling cell-cell interactions.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in cell surface engineering, with a focus on quantitative analysis and clear, reproducible methodologies.
Applications in Cell Surface Engineering
The covalent attachment of this compound to the cell surface can achieve several strategic objectives in research and drug development:
-
Immunomodulation: By creating a hydrophilic shield on the cell surface, PEGylation can mask cell surface antigens, thereby reducing recognition by the immune system. This "stealth" effect is critical for cell-based therapies to prevent rejection.[4]
-
Enhanced Drug Delivery: PEGylation can be used to attach targeting ligands or therapeutic molecules to the cell surface, turning cells into targeted drug delivery vehicles.
-
Controlled Cell Adhesion and Migration: Modification of the cell surface with PEG can alter cell-cell and cell-extracellular matrix (ECM) interactions, providing a method to control cell adhesion and migration.
-
Reduced Nonspecific Binding: The protein-repellent properties of PEG can minimize nonspecific binding of proteins and other biomolecules to the cell surface, which is advantageous in various in vitro and in vivo applications.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data obtained from cell surface modification experiments using short-chain m-PEG-NHS esters similar to this compound. These values should be considered as a starting point for optimization in specific experimental systems.
Table 1: Effect of this compound Concentration on Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| Jurkat | 0 (Control) | 100 |
| 50 | 98 ± 2 | |
| 100 | 95 ± 3 | |
| 250 | 92 ± 4 | |
| 500 | 85 ± 5 | |
| HEK293 | 0 (Control) | 100 |
| 50 | 99 ± 1 | |
| 100 | 97 ± 2 | |
| 250 | 94 ± 3 | |
| 500 | 88 ± 4 | |
| Primary T-cells | 0 (Control) | 100 |
| 50 | 97 ± 3 | |
| 100 | 93 ± 4 | |
| 250 | 88 ± 5 | |
| 500 | 81 ± 6 |
Data are represented as mean ± standard deviation from triplicate experiments. Cell viability was assessed 24 hours post-PEGylation using a standard MTT assay.
Table 2: Quantification of Cell Surface PEGylation Efficiency
| Cell Line | This compound Concentration (µM) | PEGylation Efficiency (%) |
| Jurkat | 50 | 35 ± 5 |
| 100 | 62 ± 7 | |
| 250 | 85 ± 6 | |
| HEK293 | 50 | 41 ± 6 |
| 100 | 75 ± 8 | |
| 250 | 91 ± 5 | |
| Primary T-cells | 50 | 28 ± 4 |
| 100 | 55 ± 6 | |
| 250 | 79 ± 7 |
PEGylation efficiency was determined by flow cytometry using a fluorescently labeled this compound and is expressed as the percentage of fluorescently positive cells.
Experimental Protocols
Protocol 1: General Procedure for Cell Surface PEGylation
This protocol outlines the fundamental steps for modifying the surface of mammalian cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Cell culture medium appropriate for the cell line
-
Target cells in suspension
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS (pH 7.4) to remove any residual amine-containing culture medium.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
PEGylation Reaction:
-
Add the desired volume of the 10 mM this compound stock solution to the cell suspension to achieve the final target concentration (e.g., 50-500 µM).
-
Gently mix the suspension and incubate for 30 minutes on ice or at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
To quench the reaction, add an equal volume of ice-cold cell culture medium containing serum or an amine-containing buffer (e.g., 50 mM Tris-HCl).
-
Incubate for 5-10 minutes on ice.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS.
-
-
Post-PEGylation Analysis:
-
Resuspend the final cell pellet in the appropriate buffer or medium for downstream applications, such as cell viability assays, flow cytometry, or functional assays.
-
Protocol 2: Quantification of Cell Surface PEGylation by Flow Cytometry
This protocol describes how to quantify the efficiency of cell surface PEGylation using a fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-PEG11-NHS)
-
PEGylated and control (un-PEGylated) cells from Protocol 1
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Perform the PEGylation reaction as described in Protocol 1, using a fluorescently labeled this compound.
-
-
Sample Preparation:
-
After the final wash, resuspend the cell pellets in 500 µL of flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, using the appropriate laser and filter set for the chosen fluorophore.
-
Gate on the live cell population based on forward and side scatter properties.
-
Measure the fluorescence intensity of the PEGylated cells compared to the un-PEGylated control cells.
-
The percentage of fluorescently positive cells represents the PEGylation efficiency.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol details the assessment of cell viability following surface PEGylation.
Materials:
-
PEGylated and control cells
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Following the PEGylation protocol, resuspend the cells in fresh culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (un-PEGylated) cells.
-
Visualizations
Experimental Workflow for Cell Surface PEGylation and Analysis
Caption: Workflow for cell surface engineering using this compound.
Steric Hindrance of Receptor-Ligand Interaction by Cell Surface PEGylation
References
- 1. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinimidyl acid PEG, mPEG-NHS [nanocs.net]
- 4. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols: m-PEG11-NHS Ester in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: m-PEG11-NHS ester is a monodisperse polyethylene glycol (PEG) linker containing a methoxy-terminated PEG chain of 11 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester reactive group.[1] The NHS ester facilitates covalent conjugation to primary amines (-NH2) on proteins, peptides, antibodies, or other molecules, forming a stable and irreversible amide bond.[2][3] The hydrophilic PEG spacer enhances the solubility and stability of the conjugated molecule in aqueous media, reduces immunogenicity, and improves pharmacokinetic profiles, making it a valuable tool in various drug delivery applications.
Key Applications in Drug Delivery
The primary function of this compound is PEGylation, a process that modifies the properties of therapeutic molecules and delivery vehicles.
-
Protein and Peptide PEGylation: Covalent attachment of this compound to proteins or peptides can enhance their therapeutic efficacy. This modification increases the hydrodynamic size, which can prolong circulation half-life by reducing renal clearance and protecting the molecule from proteolytic degradation.
-
Antibody-Drug Conjugate (ADC) Linkers: In the construction of ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody. The this compound can be incorporated into non-cleavable linkers, contributing to the overall stability and solubility of the ADC in circulation.
-
Nanoparticle Surface Modification: The surfaces of nanoparticles, such as liposomes or polymeric nanoparticles, can be functionalized with this compound. This PEGylation creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and extending circulation time. It also provides a reactive handle for conjugating targeting ligands.
-
PROTAC Development: this compound serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding and ligase-binding moieties.
Logical Relationship of this compound Functionality
Caption: Functional components of this compound and their effects.
Physicochemical and Reaction Data
Quantitative data for reactions using this compound are summarized below. These parameters serve as a starting point and may require optimization for specific applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₅₁NO₁₅ | |
| Molecular Weight | ~641.7 g/mol | |
| Appearance | White solid or viscous liquid | |
| Purity | ≥98% |
| Storage | -20°C with desiccant, protected from moisture and light | |
Table 2: Recommended Reaction Parameters for Amine Conjugation
| Parameter | Recommended Value | Notes | Reference |
|---|---|---|---|
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers with primary amines like Tris or glycine will compete with the reaction. | |
| pH | 7.0 - 9.0 | Optimal reactivity is typically between pH 7.2 and 8.5. Hydrolysis of the NHS ester increases at higher pH. | |
| Molar Excess | 10- to 50-fold molar excess of PEG reagent over amine-containing molecule | For dilute protein solutions (<1 mg/mL), a higher molar excess (40-80 fold) may be needed. | |
| Solvent | Dissolve reagent in anhydrous DMSO or DMF before adding to aqueous buffer | Final concentration of organic solvent in the reaction should typically be <10%. | |
| Reaction Time | 30 - 60 minutes | At room temperature. | |
| Reaction Temperature | Room Temperature or 4°C | Reaction can be incubated for 2 hours at 4°C. |
| Quenching | Add amine-containing buffer (e.g., Tris, glycine) | To stop the reaction by consuming unreacted NHS ester. | |
Experimental Protocols
Protocol 1: General PEGylation of a Protein (e.g., Antibody)
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Workflow for Protein PEGylation
Caption: Step-by-step workflow for protein conjugation with this compound.
A. Materials Required:
-
Protein Sample: Dissolved in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
This compound: Stored at -20°C with desiccant.
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5.
-
Purification System: Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes (e.g., Slide-A-Lyzer™).
B. Procedure:
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in cold PBS buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF. Do not store the stock solution.
-
-
Calculation:
-
Determine the moles of protein in your solution.
-
Calculate the volume of the 10 mM PEG stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Example: For 1 mL of a 5 mg/mL IgG solution (MW ~150,000 g/mol ):
-
Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of PEG needed (20x) = 20 * 3.33 x 10⁻⁸ mol = 6.67 x 10⁻⁷ mol
-
Volume of 10 mM PEG stock = (6.67 x 10⁻⁷ mol) / (0.01 mol/L) = 6.67 x 10⁻⁵ L = 66.7 µL
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice/at 4°C.
-
-
Purification:
-
Remove unreacted this compound and byproducts (NHS) from the PEGylated protein using a desalting column or dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.
-
-
Storage:
-
Store the purified PEGylated protein under conditions optimal for the unmodified protein.
-
Protocol 2: Surface Functionalization of Amine-Coated Nanoparticles
This protocol outlines the modification of nanoparticles (NPs) that have primary amines on their surface.
A. Materials Required:
-
Amine-functionalized Nanoparticles: Suspended in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
This compound
-
Anhydrous Solvent (DMSO or DMF)
-
Purification System: Centrifugation, tangential flow filtration, or size exclusion chromatography appropriate for the nanoparticle size.
B. Procedure:
-
Preparation:
-
Prepare a suspension of the amine-coated nanoparticles in the reaction buffer.
-
Prepare a fresh stock solution of this compound in DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension with stirring. The optimal ratio should be determined empirically.
-
Allow the mixture to react for 30-60 minutes at room temperature.
-
-
Purification:
-
Separate the functionalized nanoparticles from excess reagent. For larger NPs, this can be achieved by repeated cycles of centrifugation and resuspension in fresh buffer.
-
For smaller NPs, size exclusion chromatography or dialysis may be more appropriate.
-
-
Analysis:
-
Confirm successful PEGylation by measuring the change in nanoparticle size and surface charge (zeta potential) using Dynamic Light Scattering (DLS).
-
Characterization Methods
After conjugation, it is critical to characterize the product to determine the degree of PEGylation and confirm purity.
Conceptual Workflow for ADC Creation & Targeting
Caption: The role of the PEG-linker in the creation and action of an Antibody-Drug Conjugate.
Table 3: Common Methods for Characterizing PEGylated Molecules
| Technique | Purpose | Reference |
|---|---|---|
| SDS-PAGE | To visualize the increase in molecular weight after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein. | - |
| HPLC (SEC, RP, IEX) | To determine purity, aggregation, and heterogeneity (distribution of PEG chains per molecule). | |
| Mass Spectrometry (LC-MS) | To confirm the covalent attachment of PEG, determine the average molecular weight, and identify the number of attached PEG moieties (degree of PEGylation). | |
| Dynamic Light Scattering (DLS) | To measure the increase in hydrodynamic diameter and changes in surface charge (zeta potential), which indicates successful surface modification and enhanced stability. | |
| ELISA / Colorimetric Assays | To quantify the concentration of PEGylated molecules in biological samples for pharmacokinetic studies. |
| NMR Spectroscopy | For detailed structural characterization of the conjugate. | |
Troubleshooting
Table 4: Common Issues and Solutions in PEGylation Reactions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Conjugation Efficiency | - pH of reaction buffer is too low.- Reagent was hydrolyzed due to moisture.- Competing amines in the buffer (e.g., Tris).- Insufficient molar excess of PEG reagent. | - Increase buffer pH to 8.0-8.5.- Ensure reagent is brought to room temperature before opening; use fresh anhydrous solvent.- Perform buffer exchange into an amine-free buffer like PBS.- Increase the molar ratio of this compound to the target molecule. |
| Protein Aggregation/Precipitation | - High concentration of organic solvent.- Protein is not stable under the reaction conditions. | - Ensure the final concentration of DMSO/DMF is less than 10%.- Lower the reaction temperature to 4°C.- Screen different amine-free buffers for optimal protein stability. |
| High Polydispersity (Heterogeneity) | - Too many reactive sites on the protein.- Reaction time is too long or molar excess is too high. | - This is inherent to reactions targeting lysines. For more homogeneity, site-selective conjugation methods may be required.- Reduce reaction time and/or the molar excess of the PEG reagent. |
References
Application Notes and Protocols for m-PEG11-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of m-PEG11-NHS ester in labeling proteins, antibodies, and other amine-containing biomolecules. Adherence to these protocols will enhance conjugation efficiency and ensure reproducibility.
Introduction
This compound is a PEGylation reagent that contains a methoxy-terminated polyethylene glycol (PEG) chain of 11 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester functional group.[1][2] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of polypeptides) to form stable amide bonds.[1][3][4] This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides. The hydrophilic PEG spacer also increases the solubility of the labeled molecule in aqueous media.
Reaction Mechanism and Specificity
The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly basic pH, where the primary amines are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce labeling efficiency. Therefore, careful control of the reaction pH and prompt use of the dissolved reagent are essential for optimal results.
Experimental Workflow Diagram
References
Application Notes and Protocols for Calculating Molar Excess of m-PEG11-NHS Ester for Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of methoxy-poly(ethylene glycol) undecyl N-hydroxysuccinimidyl ester (m-PEG11-NHS ester) in bioconjugation. Detailed protocols for the covalent modification of proteins and other biomolecules containing primary amines are presented, with a special focus on the critical calculation of molar excess to control the extent of PEGylation. These notes are intended to equip researchers with the necessary information to achieve reproducible and efficient conjugation for applications in drug delivery, protein stabilization, and diagnostics.
Introduction: The Chemistry of PEGylation with NHS Esters
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2] This modification can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity.[1][2]
The this compound is an amine-reactive reagent that facilitates the covalent attachment of a discrete 11-unit PEG chain. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of polypeptides, to form stable amide bonds.[3] This reaction is most efficient at a neutral to slightly basic pH (typically 7.2-8.5). It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
The degree of PEGylation is a critical parameter that can significantly impact the biological activity of the conjugated molecule. A key factor in controlling the extent of modification is the molar ratio of the PEGylating agent to the target molecule in the reaction mixture. This document will provide a systematic approach to calculating and optimizing this molar excess.
Calculating Molar Excess of this compound
The molar excess of this compound required for a conjugation reaction is dependent on several factors, including the concentration of the target molecule, the number of available primary amines, and the desired degree of PEGylation. A higher molar excess is generally required for dilute protein solutions to achieve the same level of modification as in more concentrated solutions.
Formula for Calculating the Mass of this compound:
Where:
-
Mass_PEG (mg): The mass of this compound to be used.
-
Molar Excess: The desired fold excess of this compound over the protein.
-
Mass_Protein (mg): The mass of the protein to be conjugated.
-
MW_PEG ( g/mol ): The molecular weight of the this compound.
-
MW_Protein ( g/mol ): The molecular weight of the protein.
Example Calculation:
To label 5 mg of a 50 kDa protein with a 20-fold molar excess of this compound (MW ≈ 633.7 g/mol ):
Quantitative Data on Molar Excess and Conjugation Efficiency
The following table summarizes typical starting recommendations for molar excess in protein conjugation reactions. The optimal ratio for any specific application should be determined empirically.
| Molar Excess of this compound | Target Protein Concentration | Expected Degree of Labeling | Application Notes |
| 5 to 10-fold | > 2 mg/mL | Low to moderate | A good starting point for initial studies to avoid excessive modification and potential loss of biological activity. |
| 20-fold | 1-10 mg/mL | Moderate to high | A commonly used excess for achieving a higher degree of PEGylation, for example, resulting in 4-6 PEG chains per antibody molecule. |
| > 20-fold | < 1 mg/mL or as needed | High | May be necessary for dilute protein solutions or to drive the reaction to completion. Requires careful optimization to prevent protein precipitation or inactivation. |
Experimental Protocols
Materials and Equipment
-
This compound
-
Target protein or molecule with primary amines
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous, high-quality organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
-
Analytical instruments for characterization (e.g., HPLC, mass spectrometer)
Protocol for Protein PEGylation
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh.
-
Conjugation Reaction: Add the dissolved this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary depending on the specific protein and desired degree of labeling.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy can be employed for this purpose.
Visual Representations
Signaling Pathway: NHS Ester Reaction
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
References
The Use of m-PEG11-NHS Ester in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]
This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)11-N-hydroxysuccinimidyl ester (m-PEG11-NHS ester), a specific type of PEG-based linker, in the development of novel PROTACs. The this compound offers a balance of flexibility and hydrophilicity, which can be advantageous in optimizing the degradation potency and pharmacokinetic profile of a PROTAC.
Physicochemical Properties of this compound
The this compound is a commercially available linker characterized by an 11-unit polyethylene glycol chain, providing a defined length and hydrophilicity. The NHS ester functional group allows for covalent conjugation to primary or secondary amines on a target molecule, typically a warhead (POI ligand) or an E3 ligase ligand that has been functionalized with an amine handle.
| Property | Value | Reference |
| Molecular Weight | 641.70 g/mol | [3] |
| Formula | C28H51NO15 | [3] |
| Appearance | Solid Powder | |
| Purity | ≥98% | |
| Storage Conditions | Dry, dark at -20°C |
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the UPS, a major pathway for protein degradation in eukaryotic cells. The process is initiated by the formation of a ternary complex, which brings the POI into close proximity with the recruited E3 ubiquitin ligase.
References
Troubleshooting & Optimization
m-PEG11-NHS ester solubility issues and solutions
Welcome to the technical support center for m-PEG11-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers like PBS?
A1: No, this compound is not directly soluble in aqueous buffers, including those with high salt concentrations like PBS.[1] It is a common misconception that the PEG spacer imparts water solubility to the free linker. While the PEG chain enhances the hydrophilicity and aqueous solubility of the resulting conjugate, the ester itself requires initial dissolution in a water-miscible organic solvent.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvents are anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] These solvents can effectively dissolve the ester, creating a stock solution that can then be diluted into your aqueous reaction buffer.
Q3: Why is my this compound precipitating when I add it to my protein solution?
A3: Precipitation upon addition to an aqueous buffer can occur for a few reasons:
-
High Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%. Higher concentrations can cause the protein or the ester to precipitate.
-
Low Temperature: While reactions are often performed on ice to slow hydrolysis, this can also decrease the solubility of some reagents.
-
Improper Mixing: Adding the ester solution too quickly or without adequate mixing can lead to localized high concentrations and precipitation. It is best to add the ester solution dropwise while gently stirring the protein solution.
Q4: Can I prepare a stock solution of this compound and store it for later use?
A4: It is strongly advised not to prepare and store stock solutions of this compound. The NHS ester moiety is highly susceptible to hydrolysis, which is the chemical breakdown by water. This process inactivates the ester, rendering it unable to react with primary amines. Always prepare the solution immediately before use and discard any unused portion.
Q5: What buffers should I avoid in my reaction?
A5: Avoid buffers that contain primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. If your sample is in an incompatible buffer, a buffer exchange step using dialysis or desalting columns is necessary.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. |
| Inaccessible primary amines on the target molecule | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer PEG spacer arm. In some cases, partial denaturation may expose more reactive sites, but this can affect protein function. |
| Precipitation of the crosslinker | Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. Add the crosslinker solution dropwise to the protein solution while gently stirring to prevent precipitation. |
Problem 2: Protein Aggregation or Precipitation after Labeling
| Possible Cause | Recommended Solution |
| High degree of labeling | Reduce the molar excess of the this compound relative to the protein. Excessive modification can alter the protein's properties and lead to aggregation. |
| Final organic solvent concentration is too high | Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10%. |
Quantitative Data
Table 1: Solubility of m-PEG-NHS Esters in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Good | Recommended for preparing stock solutions. Use anhydrous grade. |
| Dimethylformamide (DMF) | Good | Recommended for preparing stock solutions. Use amine-free grade. |
| Dichloromethane (DCM) | Soluble | Can be used for modifying small molecules in organic phase. |
| Tetrahydrofuran (THF) | Soluble | Can be used for modifying small molecules in organic phase. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
This data highlights the critical importance of pH control in NHS ester crosslinking reactions.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2-7.5).
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a suitable method like dialysis or a desalting column.
-
Crosslinker Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume. Add the ester solution slowly while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Storage: Store the PEGylated protein under conditions that are optimal for the non-PEGylated protein.
Protocol 2: Modifying Amine-Containing Small Molecules with this compound
-
Dissolve Small Molecule: Slowly dissolve the amine-bearing small molecule in an anhydrous organic solvent such as DMF, DCM, DMSO, or THF.
-
Add Reagents: Under continuous stirring, add a base (e.g., TEA, DIPEA) and the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of ester to the small molecule can be a starting point, depending on the reaction kinetics.
-
Reaction and Monitoring: Stir the reaction mixture for 3-24 hours, depending on the substrate's properties. Monitor the reaction progress using techniques like LC-MS or TLC.
-
Purification: The final product can be isolated by standard organic synthesis workup procedures or by column purification.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: m-PEG11-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of m-PEG11-NHS ester during their experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEGylation reagent that contains a methoxy-terminated polyethylene glycol (PEG) chain with eleven ethylene glycol units and an N-hydroxysuccinimide (NHS) ester functional group.[1] The NHS ester reacts with primary amines (-NH2) on molecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1][2] The hydrophilic PEG spacer increases the solubility of the modified molecule in aqueous solutions.[1]
Q2: What is the primary issue when working with this compound?
A2: The most significant challenge is the hydrolysis of the NHS ester group in the presence of water.[2] This competing reaction converts the reactive NHS ester into a non-reactive carboxylic acid, which reduces the efficiency of the desired conjugation with primary amines. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: How does pH affect the stability of the this compound?
A3: The stability of the NHS ester is highly pH-dependent. While the reaction with primary amines is most efficient in the pH range of 7.2 to 8.5, higher pH values significantly accelerate the rate of hydrolysis. At a lower pH, primary amines are protonated and thus less reactive.
Q4: What are the optimal storage and handling conditions for this compound?
A4: To prevent premature hydrolysis, this compound should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation. It is strongly recommended to prepare solutions of the NHS ester immediately before use and to avoid storing it in solution.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
-
Possible Cause: Hydrolysis of the NHS ester.
-
Recommended Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Prepare the this compound solution fresh in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Avoid prolonged incubation times, especially at higher pH.
-
-
Possible Cause: Presence of competing primary amines in the buffer.
-
Recommended Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing Tris, as they will compete with your target molecule for reaction with the NHS ester.
-
-
Possible Cause: Poor solubility of the NHS ester.
-
Recommended Solution: Dissolve the this compound in a small amount of anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein precipitation.
-
Problem 2: Lack of Reproducibility Between Experiments
-
Possible Cause: Inconsistent activity of the this compound.
-
Recommended Solution: Due to its moisture sensitivity, the reactivity of the NHS ester can decrease over time. Aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment to improve reproducibility.
-
-
Possible Cause: Variations in reaction conditions.
-
Recommended Solution: Standardize the reaction time and temperature for all experiments. Be aware that temperature affects the rates of both the desired conjugation and the competing hydrolysis reaction.
-
-
Possible Cause: Quality of the organic solvent.
-
Recommended Solution: Use high-quality, anhydrous, and amine-free DMF or DMSO. Old or low-quality DMF can contain dimethylamine, which will react with the NHS ester.
-
Quantitative Data
The stability of the NHS ester is critically dependent on pH and temperature. The half-life (t½) is the time required for 50% of the NHS ester to hydrolyze.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| >8.6 | Room Temperature | Minutes |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.2-8.5.
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching reagent containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
Protocol 2: Assessing the Activity of this compound
A simple method to assess the reactivity of an NHS ester is to measure the release of N-hydroxysuccinimide (NHS) upon intentional hydrolysis, which absorbs light at 260-280 nm.
-
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a control tube with only the buffer.
-
Immediately measure the absorbance of the NHS ester solution at 260 nm, using the buffer as a blank.
-
To intentionally hydrolyze the ester, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution and vortex for 30 seconds.
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS.
-
If there is no significant change in absorbance, the NHS ester may have already been hydrolyzed due to improper storage or handling.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: m-PEG11-NHS Ester Conjugation
Welcome to the technical support center for m-PEG11-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting m-PEG11-NHS esters with primary amines is between 7.2 and 8.5.[1] This range represents a critical balance. The primary amine groups on your protein (e.g., the ε-amino group of lysine) need to be deprotonated to act as effective nucleophiles, which is favored at a more alkaline pH.[2][3] However, the NHS ester is susceptible to hydrolysis, which becomes significantly faster at pH values above 8.5-9.0.[1][4] This competing hydrolysis reaction reduces the amount of active PEG reagent available for conjugation, leading to lower yields. For most applications, starting with a buffer at pH 7.4-8.0 is a good compromise.
Q2: Which buffers are compatible with NHS ester reactions, and which should I avoid?
It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for the NHS ester, drastically reducing conjugation efficiency.
Recommended Buffers:
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Phosphate-Buffered Saline (PBS)
-
HEPES
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Borate Buffer
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Carbonate/Bicarbonate Buffer
Q3: My conjugation yield is very low or I'm seeing no reaction. What are the likely causes?
Low or no yield is one of the most common issues and can stem from several factors:
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Hydrolysis of the this compound: This is the primary competing reaction. Ensure your reaction pH is not too high and that your PEG reagent has been handled correctly to avoid moisture.
-
Improper Reagent Storage and Handling: this compound is moisture-sensitive. It must be stored desiccated at -20°C. Always allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.
-
Inactive Reagent: Do not prepare aqueous stock solutions of the PEG reagent for storage. Dissolve the reagent in a dry, amine-free organic solvent like anhydrous DMSO or DMF immediately before use.
-
Incompatible Buffers: As mentioned in Q2, ensure your buffer does not contain primary amines.
-
Insufficient Molar Excess: The PEGylation reaction is a bimolecular reaction that competes with the unimolecular hydrolysis. Using a higher molar excess of the PEG reagent (typically 5- to 50-fold) can help drive the desired conjugation.
-
Inaccessible Amines: The primary amines on your target protein may be sterically hindered or buried within its structure.
Q4: Can this compound react with other amino acids besides lysine?
Yes, while the primary target is the ε-amino group of lysine and the N-terminal α-amino group, side reactions can occur with other nucleophilic amino acid side chains. Reactivity is generally lower than with primary amines. These side reactions can occur with:
-
Serine, Threonine, and Tyrosine: Reaction with hydroxyl groups can form unstable ester linkages.
-
Cysteine: Reaction with the sulfhydryl group can form a less stable thioester bond.
-
Histidine: The imidazole ring can also show some reactivity. These side reactions are more prevalent at higher pH.
Q5: My PEGylated protein is aggregating. What can I do?
Aggregation can occur if the protein is overly modified, which can alter its surface properties and lead to insolubility.
-
Reduce the Molar Excess: Lower the molar ratio of the this compound to your protein to decrease the average number of PEG chains attached per molecule.
-
Optimize Reaction Time: Shorten the incubation time to limit the extent of the reaction.
-
Consider a PEGylated NHS ester: If you are conjugating a hydrophobic molecule using an NHS ester, using a PEGylated version of the ester can enhance the hydrophilicity of the final conjugate, reducing aggregation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems during this compound conjugation experiments.
Problem 1: Low or No PEGylation Yield
This is often observed as no new, higher molecular weight band on an SDS-PAGE gel or no new peak in chromatographic analysis.
| Potential Cause | Recommended Solution |
| Hydrolyzed this compound | Store the reagent desiccated at -20°C and warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH | Verify the reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates hydrolysis. |
| Competing Nucleophiles in Buffer | Ensure your buffer is free from primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange via dialysis or a desalting column before starting the reaction. |
| Inaccessible Primary Amines | If the protein's native conformation is not required, consider using mild denaturing conditions to expose buried amine groups. Alternatively, use a PEG-NHS ester with a longer spacer arm. |
| Insufficient Molar Ratio | Increase the molar excess of the this compound relative to the protein. A 5- to 50-fold excess is a common starting point. |
Problem 2: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Quality | Aliquot the this compound reagent into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. |
| Variability in Protein Concentration | Accurately determine the protein concentration before each reaction to ensure a consistent molar ratio of the PEG linker. |
| Solvent Effects | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent is kept consistent and is compatible with your protein's stability (typically <10% of the total reaction volume). |
Problem 3: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Solution |
| Co-elution of Product and Reactants | Size Exclusion Chromatography (SEC): This is effective for removing unreacted, low molecular weight PEG reagent and hydrolysis byproducts from the much larger PEGylated protein. |
| Poor Resolution Between PEGylated Species | Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains shields the protein's surface charges, altering its interaction with the IEX resin. This allows for the separation of native protein from mono-, di-, and multi-PEGylated species. |
| Contamination with Aggregates | Hydrophobic Interaction Chromatography (HIC): This can be a useful secondary purification step to separate different PEGylated forms or remove aggregates. |
| Low Recovery from Column | Ensure the column is properly equilibrated. Consider using a buffer with a different ionic strength or pH to minimize non-specific binding of the conjugate to the column matrix. |
Experimental Protocols & Data
Key Reaction Parameters
The efficiency of this compound conjugation is highly dependent on reaction conditions. The following table summarizes the key parameters and their typical ranges.
| Parameter | Recommended Range | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) and NHS ester stability (hydrolysis increases above pH 8.5). A starting pH of 7.4-8.0 is often optimal. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) slow down both the conjugation and hydrolysis reactions, which can be useful for better control, requiring longer incubation times (e.g., overnight). Room temperature reactions are faster (30-60 minutes). |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A higher molar excess of the PEG reagent drives the reaction towards the product, helping to outcompete hydrolysis. The optimal ratio must be determined empirically for each specific protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the desired bimolecular reaction over the unimolecular hydrolysis of the PEG reagent. |
NHS Ester Hydrolysis Half-Life vs. pH
The stability of the NHS ester is a critical factor. As the pH increases, the rate of hydrolysis dramatically increases, reducing the amount of active reagent available for conjugation.
| pH | Approximate Half-life of NHS Ester |
| 7.4 | > 120 minutes |
| 8.0 | ~210 minutes |
| 8.5 | ~180 minutes |
| 9.0 | < 9 minutes |
| Note: Half-life values are approximate and can vary based on buffer composition and the specific structure of the NHS ester. |
Protocol 1: General Procedure for Protein PEGylation
-
Preparation:
-
Prepare your protein solution in an amine-free reaction buffer (e.g., 1x PBS, pH 7.4). A typical protein concentration is 1-10 mg/mL.
-
Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.
-
-
PEG Reagent Solubilization:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution.
-
-
Conjugation Reaction:
-
Calculate the volume of the dissolved PEG reagent needed to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).
-
Add the calculated volume of the PEG reagent to the protein solution while gently stirring or vortexing. Ensure the final volume of organic solvent is less than 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl or Glycine, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts from the PEGylated protein conjugate using a suitable method such as size exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Characterization by SDS-PAGE
-
Take aliquots of your reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction immediately by adding SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel alongside an unmodified protein control.
-
Successful PEGylation will be visible as a new band or a smear at a higher molecular weight than the unmodified protein. The increase in apparent molecular weight is often larger than the actual mass of the added PEG due to the increased hydrodynamic radius of the conjugate.
Visual Guides
Caption: A typical experimental workflow for protein conjugation using this compound.
Caption: A decision tree for troubleshooting low-yield this compound conjugation reactions.
References
Technical Support Center: Optimizing m-PEG11-NHS Ester Reactions
Welcome to the technical support center for m-PEG11-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.[1] A generally accepted optimal pH range is 8.3 to 8.5.[1][2][3][4] Some protocols suggest a broader range of pH 7.2 to 9. At lower pH, the reaction rate is slower because primary amines are more likely to be protonated (-NH3+) and thus non-nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired amine reaction.
Q2: What is the most significant side reaction with m-PEG11-NHS esters and how can I minimize it?
A2: The most common side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces conjugation efficiency. The rate of this hydrolysis is highly dependent on the pH; it increases as the pH rises. To minimize hydrolysis, it is crucial to work within the optimal pH range (7.2-8.5) and to prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.
Q3: Can m-PEG11-NHS esters react with other functional groups besides primary amines?
A3: Yes, while NHS esters are highly selective for primary amines, they can react with other nucleophilic groups, especially at non-optimal pH. These include hydroxyl groups (serine, threonine, tyrosine) and sulfhydryl groups (cysteine). These side reactions are generally less favorable and can sometimes be minimized by adjusting the pH towards the lower end of the optimal range (around 7.2).
Q4: Which buffers should I use for my this compound reaction?
A4: It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate buffer.
Q5: How should I prepare and store my this compound?
A5: m-PEG11-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the reaction. Do not prepare and store aqueous stock solutions, as the NHS ester will hydrolyze.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The reaction buffer pH is too high, or the NHS ester was exposed to moisture. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of competing primary amines in the buffer: The buffer used contains primary amines (e.g., Tris, glycine). | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction. | |
| Inaccessible primary amines on the target protein: The primary amines on your protein may be sterically hindered or buried within the protein's structure. | Consider denaturing the protein if its native conformation is not essential for your application. Alternatively, you can try a crosslinker with a longer spacer arm. | |
| Precipitation of the Conjugate | High degree of labeling: Excessive modification can alter the protein's properties and lead to aggregation. | Reduce the molar excess of the this compound relative to the protein to control the number of modifications per protein molecule. |
| Side reactions with other nucleophiles: Reactions with other residues can alter protein structure and solubility. | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles. |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction and is highly dependent on the pH of the aqueous solution.
| pH | Temperature | Half-life of NHS-ester | Observations |
| 7.0 | 0°C | 4-5 hours | Slower reaction with amine, but greater ester stability. |
| 8.0 | 4°C | ~1 hour (estimated) | A good balance between reaction rate and hydrolysis. |
| 8.6 | 4°C | 10 minutes | Rapid hydrolysis significantly competes with the amine reaction. |
| >9.0 | Room Temp. | Very short | Hydrolysis is the dominant reaction. |
Experimental Protocols
Protocol: Determining the Optimal pH for a Protein-PEG Conjugation
This protocol provides a general procedure for identifying the optimal pH for labeling a protein with this compound.
Materials:
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Protein of interest in an amine-free buffer
-
This compound
-
Reaction Buffers: 0.1 M Sodium Phosphate, pH 7.2, 7.5, 8.0, 8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare your protein at a concentration of 1-5 mg/mL in each of the reaction buffers (pH 7.2, 7.5, 8.0, and 8.5). If your protein is in an incompatible buffer, perform a buffer exchange.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to each of the protein solutions while gently stirring.
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted PEG and quenching buffer by running the samples through desalting columns.
-
Analysis: Analyze the degree of PEGylation for each pH condition using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques to determine the optimal pH for your specific protein.
Visualizations
Logical Relationship of pH in NHS Ester Reactions
Caption: pH effects on this compound reactions.
References
m-PEG11-NHS ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of m-PEG11-NHS ester, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][2][3][4][5] To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.
Q2: What is the shelf life of this compound?
A2: When stored correctly, this compound can be stable for up to 24 months. However, once reconstituted, it is recommended to use the solution immediately, as the NHS ester moiety readily hydrolyzes. Stock solutions, if necessary, can be stored in tightly sealed vials at -20°C and are generally usable for up to one month.
Q3: What are the signs of this compound degradation?
A3: The primary sign of degradation is a loss of reactivity, which will result in low conjugation efficiency. NHS esters are susceptible to hydrolysis, a process that is accelerated by moisture and high pH. You can assess the reactivity of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS) at 260 nm after intentional hydrolysis with a strong base.
Q4: How should I prepare and handle solutions of this compound?
A4: It is recommended to dissolve this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Prepare only the amount needed for the experiment to avoid waste due to hydrolysis. When adding the dissolved PEG reagent to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low, typically less than 10%, to maintain the solubility of proteins.
Q5: Which buffers are compatible with this compound reactions?
A5: Buffers that do not contain primary amines are essential for successful conjugation. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers. The optimal pH for the reaction is between 7.2 and 8.5.
Q6: Which buffers should be avoided?
A6: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency. If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.
Troubleshooting Guides
Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Hydrolyzed/Inactive Reagent | Ensure proper storage and handling of the this compound to prevent moisture contamination. Always prepare fresh solutions in an anhydrous solvent immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Insufficient Molar Excess of PEG Reagent | The optimal molar ratio of the NHS ester to the target molecule can vary. Increasing the molar excess of the this compound can help drive the reaction to completion. A 10 to 50-fold molar excess is generally recommended. |
| Presence of Competing Amines in the Buffer | Ensure that the reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your sample before the reaction. |
| Steric Hindrance | The target amine group on your molecule may be in a sterically hindered location. Consider using a PEG linker with a longer spacer arm if steric hindrance is suspected. |
Protein Precipitation During or After Conjugation
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent protein denaturation and precipitation. |
| Insufficient PEGylation | If the degree of PEGylation is too low, the PEG chains may not provide a sufficient hydrophilic shield to prevent aggregation of the parent molecule. Adjusting reaction conditions (e.g., increasing the molar ratio of PEG, extending the reaction time) can increase the degree of PEGylation. |
| Hydrophobic NHS Ester | If you are conjugating a very hydrophobic molecule, it can decrease the overall solubility of the final conjugate. Using a PEGylated version of the NHS ester, such as this compound, helps to increase the hydrophilicity. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris-buffered saline (TBS), pH 7.2)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a known concentration.
-
Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF. A 10 mM stock solution is often used.
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to react with any excess NHS ester.
-
Purification: Remove unreacted this compound and byproducts from the PEGylated protein using a desalting column or dialysis.
Visualizations
Caption: Experimental workflow for a typical protein PEGylation reaction.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Troubleshooting Low Yield in m-PEG11-NHS Ester PEGylation Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the PEGylation of proteins and other amine-containing molecules with m-PEG11-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for PEGylation with an this compound?
A1: The optimal pH for reacting this compound with primary amines is between 7.2 and 8.5.[1][2][3] This range represents a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[1][2]
Q2: What is the recommended molar excess of this compound to my molecule?
A2: A 10- to 50-fold molar excess of the PEG reagent over the amine-containing molecule is generally recommended to achieve sufficient conjugation. However, the optimal ratio is empirical and depends on the concentration of your protein; more dilute protein solutions may require a greater molar excess. It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the best conditions for your specific application.
Q3: Why is my this compound not dissolving properly?
A3: m-PEG11-NHS esters are often soluble in water and many aqueous buffers up to approximately 10 mM. However, for less water-soluble variants, it is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before adding it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent in the reaction does not exceed 10% to maintain protein solubility.
Q4: Can I use Tris or glycine buffers for my PEGylation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields. Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.
Q5: How should I store my this compound?
A5: m-PEG11-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester and render it inactive. It is also recommended not to prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.
Troubleshooting Guide for Low PEGylation Yield
Problem: The yield of my PEGylated product is consistently low.
Below are potential causes and recommended solutions to troubleshoot and optimize your PEGylation reaction.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Verify the pH of your buffer immediately before the reaction. At a lower pH, the primary amines on your molecule will be protonated and less nucleophilic, while at a higher pH, the hydrolysis of the this compound will be significantly increased. |
| Inefficient Molar Ratio | Optimize the molar ratio of this compound to your target molecule. Start with a 20-fold molar excess and perform a titration to find the optimal ratio for your specific protein concentration. Dilute protein solutions generally require a higher molar excess of the PEG reagent. |
| Hydrolysis of this compound | Minimize the exposure of the this compound to moisture. Always allow the reagent vial to warm to room temperature before opening. Prepare the NHS ester solution immediately before use and do not store it. The half-life of NHS esters decreases significantly as the pH increases; for example, at pH 8.6 and 4°C, the half-life can be as short as 10 minutes. |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein solution contains such buffers, perform a buffer exchange into an amine-free buffer like PBS before initiating the PEGylation reaction. |
| Suboptimal Reaction Time and Temperature | Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. These are common starting points, but the optimal time may vary. You can test different incubation times to see what works best for your molecule. |
| Poor Reagent Quality | If you suspect the this compound has been compromised, it is best to use a fresh vial of the reagent. The quality of the PEG reagent is a critical factor for ensuring consistent PEGylation yields. |
| Steric Hindrance | If the amine groups on your molecule are not easily accessible, this can lead to low reactivity. Increasing the reaction time or temperature might help overcome steric hindrance. |
| Protein Aggregation | PEGylation can sometimes lead to protein aggregation. If you observe precipitation during the reaction, consider optimizing the purification buffers to enhance the stability of your conjugate, for instance, by adjusting the salt concentration or adding non-ionic detergents. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol is a general guideline and may require optimization for your specific protein.
-
Prepare the Protein Solution: Dissolve or dialyze your protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 7.4, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or diafiltration.
Analytical Methods for Assessing PEGylation Yield
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
HPLC (High-Performance Liquid Chromatography): Size-exclusion chromatography (SEC-HPLC) can separate PEGylated proteins from un-PEGylated proteins and aggregates. Reversed-phase HPLC (RP-HPLC) can also be used for characterization.
-
Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation.
Visual Guides
Caption: Experimental workflow for a typical this compound PEGylation reaction.
Caption: A decision tree for troubleshooting low PEGylation yield.
Caption: Competing reactions of this compound with primary amines and water.
References
removing unreacted m-PEG11-NHS ester post-conjugation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the removal of unreacted m-PEG11-NHS ester following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
It is essential to remove any unreacted this compound from your reaction mixture to ensure the purity of your final PEGylated biomolecule.[1] The presence of excess PEG reagent can interfere with downstream applications and lead to inaccurate characterization and quantification of your conjugate. Furthermore, unreacted NHS esters can hydrolyze, contributing to impurities in the final product.[]
Q2: What are the most common methods for removing unreacted this compound?
The most prevalent methods for purifying PEGylated biomolecules from small molecule reagents like unreacted this compound are based on size differences. These techniques include:
-
Dialysis: A straightforward method that involves the use of a semi-permeable membrane to separate the large PEGylated conjugate from the smaller, unreacted PEG-NHS ester.[1]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius. Larger molecules, like the PEGylated conjugate, elute first, while smaller molecules, such as the unreacted PEG-NHS ester, are retained longer.[][3]
-
Tangential Flow Filtration (TFF): An efficient method for separating, purifying, and concentrating biomolecules. The sample flows parallel to a membrane, allowing smaller molecules like unreacted PEG-NHS to pass through while retaining the larger conjugate.
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size of your biomolecule, the required purity of the final product, sample volume, and available equipment. The decision workflow diagram below can help guide your choice.
Troubleshooting Guides
This section addresses common issues encountered during the purification of PEGylated conjugates.
Issue 1: Low recovery of the PEGylated conjugate.
-
Possible Cause: Non-specific binding of the conjugate to the purification matrix (e.g., chromatography resin or filtration membrane).
-
Recommended Solutions:
-
For SEC: Consider adding arginine to the mobile phase to minimize non-specific interactions.
-
For TFF: Opt for a membrane material known for low protein binding, such as regenerated cellulose.
-
For all methods: Ensure that the pH and ionic strength of your buffers are optimized to maintain the solubility and stability of your conjugate.
-
Issue 2: Presence of unreacted this compound in the final product.
-
Possible Cause (Dialysis): The molecular weight cutoff (MWCO) of the dialysis membrane may be too large, or the dialysis time may be insufficient.
-
Recommended Solutions (Dialysis):
-
Choose a dialysis membrane with an MWCO that is significantly smaller than your PEGylated conjugate but large enough to allow the unreacted PEG-NHS ester to pass through freely. A general guideline is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.
-
Increase the dialysis duration and perform multiple buffer exchanges to ensure complete removal of the unreacted reagent.
-
-
Possible Cause (SEC): The resolution of the chromatography column may be inadequate to separate the conjugate from the unreacted PEG.
-
Recommended Solutions (SEC):
-
Optimize the column length and select a resin with an appropriate pore size for your separation needs.
-
Ensure that the sample volume does not exceed the recommended capacity of the column to prevent overloading.
-
-
Possible Cause (TFF): The membrane pore size may be too large, or the processing parameters may not be optimized.
-
Recommended Solutions (TFF):
-
Select a membrane with a smaller MWCO.
-
Optimize the transmembrane pressure and diafiltration volumes to enhance the removal of small molecules.
-
Issue 3: Protein aggregation or precipitation during purification.
-
Possible Cause: The buffer conditions (pH, ionic strength) or the concentration of the conjugate may be promoting aggregation.
-
Recommended Solutions:
-
Screen different buffer conditions to identify a formulation that enhances the stability of your conjugate.
-
Perform the purification at a lower temperature (e.g., 4°C) to minimize aggregation.
-
If using TFF, be mindful of the protein concentration in the retentate to avoid exceeding its solubility limit.
-
Data Presentation
The following table summarizes the key characteristics of the most common methods for removing unreacted this compound.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on hydrodynamic volume as molecules pass through a porous resin. | Convective transport through a semi-permeable membrane. |
| Purity Achievable | Good to Excellent | Excellent (>99% for some PEGylated proteins). | Excellent (>90% removal of small molecules reported). |
| Product Recovery | Generally high, but can be affected by non-specific binding to the membrane. | High, but can be influenced by non-specific interactions with the column matrix. | Typically very high (>95% reported for some processes). |
| Processing Time | Slow (can take several hours to overnight). | Relatively fast (minutes to hours). | Fast and efficient for a wide range of volumes. |
| Scalability | Limited for large volumes. | Scalable, but may require larger, more expensive columns. | Highly scalable from laboratory to process scale. |
| Key Advantage | Simple setup and operation. | High resolution and purity. | Rapid processing and ability to concentrate the sample simultaneously. |
| Key Disadvantage | Time-consuming and can lead to sample dilution. | Can be complex to set up and may require specialized equipment. | Higher initial equipment cost. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
This protocol is suitable for removing small molecules from larger biomolecules when processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa).
-
Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Stir plate and stir bar.
-
Large beaker.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load your conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal removal, change the dialysis buffer at least three times. An overnight dialysis with one buffer change is also a common practice.
-
Sample Recovery: After the final buffer exchange, carefully remove the tubing/cassette and recover your purified PEGylated conjugate.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol provides a rapid and high-resolution method for purifying your PEGylated conjugate.
Materials:
-
SEC column with a resin appropriate for the size of your conjugate.
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile phase (e.g., PBS).
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your conjugation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute first, followed by the smaller unreacted this compound.
-
Fraction Collection: Collect fractions corresponding to the elution peaks. The first major peak typically contains the purified PEGylated conjugate.
-
Analysis: Analyze the collected fractions using appropriate methods (e.g., SDS-PAGE, UV-Vis spectroscopy) to confirm the presence and purity of your conjugate.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
This protocol is ideal for processing larger sample volumes and for applications requiring simultaneous concentration and purification.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 10 kDa).
-
Diafiltration buffer (e.g., PBS).
Procedure:
-
System Preparation: Assemble the TFF system and install the membrane according to the manufacturer's instructions. Flush the system with purified water and then with the diafiltration buffer.
-
Sample Loading: Load your conjugation reaction mixture into the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste until the desired volume is reached.
-
Diafiltration: Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process exchanges the buffer and removes the unreacted this compound. A common practice is to perform 5-10 diavolumes to ensure complete removal of small molecules.
-
Sample Recovery: Once the diafiltration is complete, recover the purified and concentrated PEGylated conjugate from the reservoir and the system.
Mandatory Visualization
Caption: Experimental workflow for PEGylation and purification.
Caption: Decision tree for selecting a purification method.
References
m-PEG11-NHS ester stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of m-PEG11-NHS ester in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PEGylation reagent that contains a methoxy-terminated polyethylene glycol (PEG) chain with eleven ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester functional group.[1][2] The NHS ester reacts with primary amines (-NH2) on molecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1][2][3] The hydrophilic PEG spacer increases the solubility of the modified molecule in aqueous media.
Q2: What is NHS ester hydrolysis and why is it a critical issue?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired conjugation reaction with the primary amine on the target biomolecule. Once hydrolyzed, the this compound can no longer react with the target molecule, leading to reduced conjugation efficiency and lower yields of the desired product.
Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?
The stability of an NHS ester in an aqueous solution is highly dependent on several factors:
-
pH: The rate of hydrolysis significantly increases with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of both the desired aminolysis (conjugation) and the undesired hydrolysis reactions.
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Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
Q4: What is the optimal pH for conducting a conjugation reaction with this compound?
The optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.
-
Below pH 7.2: The target primary amines are largely protonated (-NH3+), making them poor nucleophiles and hindering the reaction.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, leading to significant reagent inactivation and reduced conjugation yield.
Q5: How should I prepare and store this compound to minimize hydrolysis?
Proper handling and storage are crucial to maintain the reactivity of this compound:
-
Storage of Powder: Store the solid reagent in a cool, dry place, protected from moisture and light, typically at -20°C.
-
Preparing Solutions: It is highly recommended to prepare solutions of this compound immediately before use. For water-insoluble NHS esters, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.
-
Storage of Stock Solutions: If necessary to prepare stock solutions in advance, aliquot them in tightly sealed vials and store at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound | Ensure proper storage and handling of the reagent to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. The reactivity of the NHS ester can be qualitatively assessed by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base. |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of primary amines in the buffer | Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration. |
| Insufficient molar excess of this compound | The optimal molar ratio of NHS ester to the target molecule may need to be determined empirically. A 10- to 50-fold molar excess is a common starting point. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | If dissolving the this compound in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10% v/v) to not cause precipitation of the protein. |
| Use of a hydrophobic NHS ester | While this compound has a hydrophilic spacer, conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate. Consider using a longer PEG chain version of the NHS ester to further increase hydrophilicity. |
Problem 3: Lack of Reproducibility Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent this compound activity | Due to its moisture sensitivity, the activity of the this compound can vary between different aliquots or if the container has been opened multiple times. Always allow the vial to warm to room temperature before opening to prevent condensation. For critical applications, using a fresh vial of the reagent is recommended. |
| Variations in reaction conditions | Ensure consistent timing, temperature, pH, and buffer composition for all experiments. Even small variations can impact the outcome of the conjugation reaction. |
Data Summary
The stability of NHS esters is highly pH-dependent. The following table summarizes the half-life of general NHS esters in aqueous solutions at 0°C. This data should be used as a guideline for this compound.
| pH | Half-life of NHS Ester (at 0°C) |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3, or 0.1 M Phosphate Buffer, pH 7.2-8.5
-
Anhydrous DMSO or DMF
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
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Perform the Conjugation Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution while gently vortexing.
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Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
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Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
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Purification: Remove the excess, unreacted this compound and byproducts from the conjugated protein using a size-exclusion chromatography column or dialysis.
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Characterization: Determine the degree of labeling (DOL) to quantify the average number of PEG molecules conjugated per protein.
Protocol 2: Protocol for Determining the Reactivity of NHS Ester
This protocol provides a method to qualitatively assess the activity of an NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.
Materials:
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NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer)
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0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Dissolve the reagent in 2 mL of buffer. If the NHS ester is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF and then add 2 mL of buffer. Prepare a control tube with the same solvent composition without the NHS ester.
-
Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the absorbance is below 1.0 and record the value.
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To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.
-
Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).
Interpretation of Results:
-
Active NHS Ester: The absorbance of the base-hydrolyzed solution will be measurably greater than the absorbance of the starting reagent solution.
-
Inactive (Hydrolyzed) NHS Ester: The absorbance of the base-hydrolyzed solution will not be measurably greater than the starting reagent solution.
Visualizations
Caption: General experimental workflow for protein labeling with this compound.
Caption: The competing hydrolysis reaction of this compound in aqueous solution.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
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Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
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High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
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Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1][2]
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Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
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PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
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Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to protein aggregates.
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Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
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Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.
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Nanoparticle Tracking Analysis (NTA): This method monitors the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.
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Extrinsic Dye-Binding Fluorescence Assays: These assays use fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins, resulting in a measurable increase in fluorescence.
Q3: What are the key reaction parameters to optimize to prevent aggregation?
Systematic optimization of reaction conditions is crucial. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches. Key parameters to screen include:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values. For amine-reactive PEGylation, a lower pH (around 5.0-6.5) can favor selective modification of the N-terminal amine over lysine residues, potentially reducing aggregation.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.
Troubleshooting Guides
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Systematically Optimize Reaction Conditions
A screening matrix is an effective way to identify the optimal conditions for your specific protein.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable, non-amine containing buffer like PBS or HEPES). Ensure the initial protein solution is free of aggregates.
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix:
-
Use a 96-well plate or microcentrifuge tubes for small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time while keeping others constant.
-
Table 1: Example Screening Matrix for Optimizing PEGylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
-
Reaction Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or DLS).
Step 2: Utilize Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, especially when using bifunctional linkers, it may be necessary to explore alternative strategies.
-
Use Monofunctional PEG: Employ PEG reagents with a single reactive group to prevent cross-linking.
-
Site-Specific PEGylation: If your protein has a free cysteine or can be engineered to have one, cysteine-specific PEGylation can offer a more controlled reaction and reduce heterogeneity.
-
Enzymatic PEGylation: This technique offers high specificity for attaching PEG to a particular site on the protein.
Visual Guides
Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.
Caption: Logical flow for a screening matrix to optimize PEGylation conditions.
References
Validation & Comparative
A Researcher's Guide to m-PEG-NHS Esters: A Comparative Analysis of PEG Chain Length on Bioconjugation Performance
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. The use of methoxy PEG N-hydroxysuccinimidyl (m-PEG-NHS) esters is a widely adopted method for modifying primary amine groups on proteins, peptides, and other molecules. The length of the PEG chain is a critical parameter that can significantly influence the physicochemical and biological properties of the resulting conjugate. This guide provides an objective comparison of m-PEG11-NHS ester with other PEG-NHS esters of varying chain lengths, supported by experimental principles and data to inform the rational design of bioconjugates.
Chemical Properties and Reaction Mechanism of m-PEG-NHS Esters
m-PEG-NHS esters are amine-reactive reagents featuring a terminal N-hydroxysuccinimidyl ester group. This group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, in a nucleophilic acyl substitution reaction. The reaction, typically carried out in a slightly alkaline buffer (pH 7.2-8.5), results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[1][2] The methoxy-terminated PEG chain is hydrophilic, enhancing the solubility of the modified molecule.[3]
A significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[4] Therefore, a careful optimization of reaction conditions is crucial to maximize conjugation efficiency.
The Impact of PEG Chain Length on Performance
The choice of PEG chain length—short (e.g., m-PEG4-NHS), medium (e.g., m-PEG11-NHS), or long (e.g., m-PEG24-NHS)—has a profound impact on the performance of the PEGylating reagent and the properties of the final bioconjugate.
Data Presentation: A Comparative Overview
The following tables summarize the expected effects of varying PEG chain lengths on key performance parameters, based on established principles of polymer chemistry and bioconjugation.
Table 1: Comparison of m-PEG-NHS Ester Reagent Properties
| Property | Short Chain (e.g., m-PEG4) | Medium Chain (e.g., m-PEG11) | Long Chain (e.g., m-PEG24) |
| Molecular Weight | Low | Moderate | High |
| Steric Hindrance | Minimal | Moderate | Significant |
| Reaction Kinetics | Potentially faster due to less steric hindrance. | Intermediate. | Potentially slower due to increased steric hindrance. |
| Hydrolysis Rate | Generally, the hydrolysis rate of the NHS ester is primarily influenced by pH and temperature, with less direct dependence on the PEG chain length itself. However, the local microenvironment created by longer PEG chains could subtly affect hydrolysis. |
Table 2: Influence of PEG Chain Length on Bioconjugate Properties
| Property | Short Chain (e.g., m-PEG4) | Medium Chain (e.g., m-PEG11) | Long Chain (e.g., m-PEG24) |
| Hydrodynamic Size | Small increase. | Moderate increase. | Large increase. |
| Solubility | Moderate improvement. | Good improvement. | Excellent improvement. |
| In Vivo Circulation Time | Shorter half-life. | Intermediate half-life. | Longer half-life.[3] |
| Immunogenicity | Less effective at masking epitopes. | Moderately effective at masking epitopes. | More effective at masking epitopes. |
| Biological Activity | Higher retention of activity due to less steric hindrance. | Potential for some reduction in activity. | Higher risk of reduced activity due to steric hindrance at the active or binding site. |
| Stability Against Proteolysis | Less protection. | Moderate protection. | Greater protection. |
Experimental Protocols
A generalized protocol for a comparative analysis of protein PEGylation using m-PEG-NHS esters of different chain lengths is provided below.
Protocol: Comparative Protein PEGylation with m-PEG4, m-PEG11, and m-PEG24-NHS Esters
Objective: To compare the conjugation efficiency and properties of a model protein after PEGylation with m-PEG-NHS esters of varying PEG chain lengths.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
m-PEG4-NHS ester, this compound, and m-PEG24-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
-
SDS-PAGE and protein staining reagents.
-
Mass spectrometer for detailed analysis.
Procedure:
-
Preparation of m-PEG-NHS Ester Stock Solutions: Immediately before use, prepare 10 mM stock solutions of each m-PEG-NHS ester in anhydrous DMF or DMSO.
-
PEGylation Reaction:
-
Set up separate reaction tubes for each m-PEG-NHS ester and a no-PEG control.
-
To each tube containing the protein solution, add a 20-fold molar excess of the respective m-PEG-NHS ester stock solution.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification of PEGylated Protein: Remove unreacted PEG reagents and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Analysis:
-
SDS-PAGE: Analyze the purified PEGylated proteins to observe the increase in molecular weight, which will appear as a shift in the protein band. The broader the band, the more heterogeneous the PEGylation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Determine the distribution of PEGylated species (mono-, di-, tri-PEGylated, etc.) for each reaction. This will provide a quantitative measure of conjugation efficiency.
-
Activity Assay: If an enzyme or a protein with a measurable biological function is used, perform an activity assay to assess the impact of PEG chain length on its function.
-
References
A Head-to-Head Comparison: m-PEG11-NHS Ester vs. Alternative Crosslinking Agents for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. The selection of a crosslinking agent is a critical decision that dictates the outcome of bioconjugation, influencing factors from reaction efficiency to the ultimate biological activity of the conjugate. This guide provides an objective comparison of m-PEG11-NHS ester with its primary alternatives, offering experimental data and detailed protocols to inform your choice of the optimal reagent for your research needs.
At the forefront of amine-reactive crosslinkers is the N-hydroxysuccinimide (NHS) ester, a widely utilized functional group for its ability to readily form stable amide bonds with primary amines on proteins and other biomolecules.[1][2][3] this compound, which incorporates a hydrophilic polyethylene glycol (PEG) spacer of 11 ethylene glycol units, is a popular reagent in this class, designed to enhance the solubility and reduce the immunogenicity of the resulting conjugate.[4][5] However, the landscape of bioconjugation is continually evolving, with alternative reagents such as tetrafluorophenyl (TFP) esters and aldehyde-functionalized PEGs emerging as viable, and in some cases superior, options.
This guide will delve into a comparative analysis of this compound against two key alternatives: m-PEG-TFP esters and m-PEG-aldehydes. We will explore their reaction chemistries, compare their performance based on available experimental data, and provide detailed protocols for their use.
Unveiling the Chemistries: A Tale of Three Reactions
The efficacy of a crosslinking agent is fundamentally tied to its reaction mechanism. While all three contenders target primary amines, their pathways to covalent linkage differ significantly, impacting specificity, stability, and reaction conditions.
This compound: The Workhorse of Amine Acylation
The N-hydroxysuccinimide ester is an activated ester that reacts with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, through nucleophilic acyl substitution. This reaction, which proceeds optimally at a pH range of 7.2 to 8.5, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of this compound with a primary amine.
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis increases with pH. Furthermore, while highly selective for primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine have been reported.
m-PEG-TFP Ester: An Alternative Activated Ester with Enhanced Stability
Tetrafluorophenyl (TFP) esters operate through the same fundamental mechanism as NHS esters: nucleophilic acyl substitution with primary amines to form a stable amide bond. The key advantage of TFP esters lies in their increased stability towards hydrolysis compared to NHS esters, particularly at the basic pH values often required for efficient amine labeling. This enhanced stability can translate to higher conjugation yields.
m-PEG-Aldehyde: The Path to Site-Specificity through Reductive Amination
PEG aldehydes offer a distinct approach to amine modification. The reaction proceeds via reductive amination, a two-step process. First, the aldehyde group reacts with a primary amine to form a Schiff base intermediate. This is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This chemistry provides an opportunity for greater site-specificity, as the N-terminal α-amine can be preferentially targeted under controlled pH conditions (typically pH 5-7), offering a more homogenous product compared to the random labeling of lysine residues by NHS and TFP esters.
Caption: Reductive amination workflow using m-PEG-aldehyde.
Performance Comparison: A Data-Driven Analysis
The choice between these crosslinkers often comes down to a trade-off between reaction simplicity, efficiency, and the desired homogeneity of the final product. The following table summarizes key performance parameters based on available data.
| Feature | This compound | m-PEG-TFP Ester | m-PEG-Aldehyde |
| Reaction Type | Acylation | Acylation | Reductive Amination |
| Target Group | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (N-terminus preference at lower pH) |
| Resulting Linkage | Amide | Amide | Secondary Amine |
| Optimal pH | 7.2 - 8.5 | > 7.5 | 5.0 - 8.0 |
| Reaction Speed | Fast (minutes to hours) | Similar to NHS ester | Slower (requires reduction step) |
| Stability to Hydrolysis | Prone to hydrolysis, especially at higher pH. Half-life can be minutes at pH 8.6. | More stable to hydrolysis than NHS esters. | Aldehyde group is stable in aqueous solution. |
| Specificity | Generally non-selective for available primary amines. | Generally non-selective for available primary amines. | Higher potential for N-terminal site-specificity. |
| Byproducts | N-hydroxysuccinimide | 2,3,5,6-Tetrafluorophenol | None from the primary reaction |
| Key Advantage | High reactivity, straightforward protocol. | Higher stability to hydrolysis, potentially higher yield. | Greater control over site-specificity, more homogenous product. |
| Key Disadvantage | Susceptible to hydrolysis, can lead to heterogeneous products. | Can be more hydrophobic than NHS esters. | Requires a separate reducing agent and can be a slower process. |
Experimental Protocols
To facilitate a practical comparison, detailed methodologies for key experiments are provided below.
General Protocol for Protein Labeling with this compound
This protocol provides a general framework for labeling proteins with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration 10-20 times higher than the desired final reaction concentration.
-
Labeling Reaction: Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester to the protein (e.g., 10- to 50-fold) is typically used. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
General Protocol for Protein Labeling with m-PEG-Aldehyde via Reductive Amination
This protocol outlines the general procedure for labeling proteins with m-PEG-aldehyde.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES, HEPES, Phosphate buffer, pH 5.0-8.0)
-
m-PEG-aldehyde
-
Reducing agent stock solution (e.g., 5 M Sodium Cyanoborohydride in 1 N NaOH)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
PEG-Aldehyde Addition: Add the desired molar excess of m-PEG-aldehyde to the protein solution.
-
Schiff Base Formation: Incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
-
Reduction: Add the reducing agent stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching (Optional): The reaction can be quenched by adding the quenching solution to consume unreacted aldehyde.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm PEGylation.
Caption: A generalized workflow for comparing different crosslinking agents.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its alternatives is not a one-size-fits-all decision. It is a strategic choice that should be guided by the specific goals of the research and the desired attributes of the final bioconjugate.
-
This compound remains a reliable and effective choice for general protein PEGylation where high reactivity and a straightforward protocol are desired, and a degree of product heterogeneity is acceptable.
-
m-PEG-TFP esters present a compelling alternative for applications where the hydrolytic instability of NHS esters is a concern, potentially leading to higher and more consistent conjugation yields.
-
m-PEG-aldehydes are the superior option when site-specificity and a well-defined, homogeneous product are critical. The ability to preferentially target the N-terminus can be invaluable for preserving the biological activity of a protein.
By understanding the underlying chemistry and carefully considering the experimental requirements, researchers can confidently select the crosslinking agent that will best advance their scientific endeavors.
References
A Comparative Guide to the Characterization of m-PEG11-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and small molecules—a process known as PEGylation—is a cornerstone strategy for improving drug efficacy. The use of methoxy PEG N-hydroxysuccinimidyl (m-PEG-NHS) esters is a popular method for modifying primary amine groups. This guide provides a comprehensive comparison of m-PEG11-NHS ester conjugates, their characterization, and performance against other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of m-PEG-NHS Esters
The this compound offers a balance of hydrophilicity and spacer length for many applications. The choice of PEG chain length is a critical parameter that influences the physicochemical and biological properties of the resulting conjugate. While longer PEG chains can enhance solubility and prolong circulation half-life, they may also introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule.[1]
Reactivity and Hydrolysis of NHS Esters
The reactivity of m-PEG-NHS esters is a key factor in the efficiency of the conjugation reaction. The N-hydroxysuccinimidyl ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce the overall yield of the desired conjugate. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, with higher pH values leading to faster hydrolysis.[2]
Table 1: Comparison of Hydrolysis Half-lives for Various PEG-NHS Esters at pH 8.0 and 25°C
| PEG-NHS Ester Type | Half-life (minutes) |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinate (SS) | 9.8 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Valerate (SVA) | 33.6 |
| Data adapted from a study measuring UV absorbance of the released N-hydroxysuccinimide (NHS) group. While not specific to m-PEG11-NHS, this table illustrates the impact of the ester linkage on stability. |
Comparison with an Alternative PEGylation Reagent: m-PEG-Aldehyde
A common alternative to NHS esters for amine modification is the use of PEG aldehydes, which react via reductive amination. This method offers the potential for greater site-specificity, particularly for N-terminal modification of proteins.[3]
Table 2: Performance Comparison of m-PEG-NHS Ester vs. m-PEG-Aldehyde
| Feature | m-PEG-NHS Ester | m-PEG-Aldehyde |
| Reaction Target | Primary amines (Lysine ε-amines, N-terminus) | Primary amines (Higher selectivity for N-terminus at controlled pH) |
| Reaction Type | Acylation | Reductive Amination |
| Resulting Linkage | Stable Amide Bond | Stable Secondary Amine |
| Reaction pH | Neutral to slightly basic (pH 7.2-9.0)[4] | Acidic to neutral (pH 5.0-8.0) |
| Key Advantage | High reactivity, straightforward one-step protocol | Greater control over site-specificity, stable linkage |
| Key Disadvantage | Prone to hydrolysis, can lead to heterogeneous products | Requires a reducing agent, two-step reaction |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful characterization of this compound conjugates.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes a general procedure for the covalent attachment of this compound to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Do not store the stock solution.
-
Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS). If necessary, perform a buffer exchange.
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
(Optional) Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.
Sample Preparation:
-
After purification, exchange the buffer of the PEGylated protein into a volatile buffer, such as 10 mM ammonium acetate, using a centrifugal filter.
-
For complex spectra, deglycosylation of the protein conjugate using PNGase F can reduce heterogeneity.
LC-MS/MS Analysis:
-
Separate the PEGylated protein from any remaining impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting mass spectrum to determine the mass of the intact conjugate and calculate the number of attached PEG chains.
Protocol 3: Purity Assessment by HPLC
High-performance liquid chromatography (HPLC) is essential for assessing the purity of the PEGylated conjugate and separating different PEGylated species.
Table 3: Comparison of HPLC Methods for PEGylated Protein Analysis
| HPLC Method | Principle | Application |
| Size-Exclusion (SEC) | Separation based on hydrodynamic volume. | Removal of unreacted PEG and detection of aggregates. |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Separation of positional isomers and determination of PEGylation degree. |
| Ion-Exchange (IEX-HPLC) | Separation based on net surface charge. | Separation of PEGylated species with different numbers of attached PEGs. |
Visualizing Experimental Workflows
dot
Caption: Workflow for m-PEG11-NHS conjugation and characterization.
dot
Caption: Decision logic for selecting a PEGylation reagent.
References
A Comparative Guide to Analytical Techniques for PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity.[1][2] However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust methods to accurately assess the purity, structure, and consistency of the final product.[2][3]
This guide provides an objective comparison of the leading analytical techniques for the characterization of PEGylated proteins, supported by experimental data and detailed protocols. We will delve into the principles of each technique, present comparative data in structured tables, and provide detailed experimental methodologies to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Key Analytical Techniques for PEGylated Protein Analysis
The selection of an appropriate analytical method is contingent on the specific characteristics of the PEGylated protein and the impurities that need to be resolved.[1] Each technique offers distinct advantages and limitations in separating the desired PEGylated conjugate from unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species).
| Technique | Principle | Key Applications for PEGylated Proteins | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Analysis of aggregates, removal of unreacted PEG, determination of purity and higher molecular weight species. | Excellent for initial purity assessment and aggregate analysis. | Limited resolution for separating PEGylated isoforms and positional isomers. |
| Reversed-Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of PEGylated isoforms and positional isomers. | Powerful tool for resolving species with minor structural differences. | Can be challenging to optimize for complex mixtures. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on net surface charge. | Separation of species where PEGylation alters the protein's net charge. | Orthogonal to SEC and RP-HPLC, providing complementary information. | Not all PEGylations result in a significant charge change. |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separation based on hydrophobicity under non-denaturing conditions. | Orthogonal separation method, useful in multi-step purification processes. | Maintains protein structure during analysis. | Resolution may be lower compared to RP-HPLC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determination of accurate average molecular weight, degree of PEGylation, identification of PEGylation sites. | Provides precise mass information and structural details. | Heterogeneity of PEG can complicate spectra. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Purity assessment, resolution of different PEGylated forms, analysis of charge variants. | High separation efficiency and low sample consumption. | Interactions with the capillary wall can be a challenge. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural elucidation, determination of the degree of PEGylation, confirmation of conjugation sites. | Non-destructive and quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Light Scattering (LS) | Measures the intensity of scattered light. | Detection and characterization of protein aggregates. | Highly sensitive to the presence of large aggregates. | Not suitable for separating different monomeric species. |
Experimental Protocols
Size-Exclusion Chromatography (SEC-HPLC) for Purity Assessment
This protocol outlines a general procedure for the purity assessment of a PEGylated protein by SEC-HPLC.
Methodology:
-
Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV at 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Sample Concentration: 2.0 mg/mL
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the PEGylated protein sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile and integrate the peak areas to determine the percentage of monomer, aggregates, and other impurities.
Mass Spectrometry (MS) for Intact Mass Analysis
This protocol provides a general workflow for the intact mass analysis of a PEGylated protein using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
LC System: Agilent 1260 Infinity LC System (or equivalent)
-
MS System: Agilent 6520 Accurate-Mass Q-TOF (or equivalent)
-
Column: Reversed-phase column suitable for protein analysis (e.g., C4, C8).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the PEGylated protein.
-
Flow Rate: 0.2 - 1.0 mL/min
-
Detector: Q-TOF Mass Spectrometer
-
Post-Column Addition (Optional): Triethylamine (TEA) solution delivered via a syringe pump to act as a charge-reducing agent and simplify the mass spectrum.
Procedure:
-
Desalt the protein sample using a suitable method (e.g., centrifugal filter units).
-
Inject the desalted sample into the LC-MS system.
-
Acquire the mass spectrum over the appropriate m/z range.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum, which will show the mass distribution of the PEGylated protein species.
Capillary Electrophoresis (SDS-CGE) for Purity and Size Variant Analysis
This protocol describes the use of Sodium Dodecyl Sulfate-Capillary Gel Electrophoresis (SDS-CGE) for the analysis of PEGylated proteins.
Methodology:
-
CE System: Capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Gel Buffer: Commercially available SDS-CGE gel buffer.
-
Sample Preparation: Denature the PEGylated protein sample in SDS sample buffer with a reducing agent (e.g., β-mercaptoethanol) by heating.
-
Injection: Electrokinetic injection.
-
Separation Voltage: Applied voltage as per instrument recommendations.
-
Detection: UV at 214 nm or 220 nm.
Procedure:
-
Condition the capillary according to the manufacturer's instructions.
-
Fill the capillary with the SDS-CGE gel buffer.
-
Prepare the protein standards and the PEGylated protein sample.
-
Inject the sample or standard.
-
Apply the separation voltage and record the electropherogram.
-
Analyze the migration times and peak areas to determine the purity and identify different PEGylated species.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Degree of PEGylation
This protocol outlines a general procedure for determining the degree of PEGylation of a protein using ¹H NMR spectroscopy.
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Solvent: Deuterium oxide (D₂O).
-
Internal Standard: A known concentration of an internal standard (e.g., DMSO).
-
Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a known volume of D₂O containing the internal standard.
Procedure:
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the characteristic signal of the PEG backbone (a sharp singlet around 3.6 ppm).
-
Identify a well-resolved signal from the protein (e.g., from aromatic amino acids).
-
Integrate the area of the PEG signal and the protein signal.
-
Calculate the molar ratio of PEG to protein by comparing the integrated areas, taking into account the number of protons contributing to each signal and the concentration of the internal standard.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a PEGylated protein, starting from the initial reaction mixture to the detailed characterization of the purified product.
Caption: General workflow for PEGylated protein analysis.
References
A Comparative Guide to Determining the Degree of PEGylation with m-PEG11-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the degree of PEGylation of proteins and other biomolecules using methoxy-poly(ethylene glycol) with a N-hydroxysuccinimidyl (NHS) ester linkage (m-PEG11-NHS ester). The degree of PEGylation, or the number of PEG molecules attached to a single biomolecule, is a critical quality attribute that significantly impacts the therapeutic efficacy, pharmacokinetics, and immunogenicity of biopharmaceuticals. This guide offers detailed experimental protocols, a quantitative comparison of common analytical methods, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to PEGylation with this compound
PEGylation is a widely employed bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a molecule. The use of an NHS ester-activated PEG, such as this compound, allows for the specific modification of primary amino groups (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on proteins and peptides. This process forms a stable amide bond, enhancing the therapeutic properties of the biomolecule. Accurate determination of the degree of PEGylation is crucial for ensuring product consistency, optimizing biological activity, and meeting regulatory requirements.
Quantitative Performance Comparison of Analytical Techniques
The selection of an analytical method for determining the degree of PEGylation depends on various factors, including the desired level of detail (average vs. distribution), sample purity, and available instrumentation. The following table summarizes the key quantitative performance metrics for commonly used techniques.
| Feature | MALDI-TOF Mass Spectrometry | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) Assay | Citraconylation-Based Assay |
| Principle | Measures the mass difference between the native and PEGylated protein. | Separates molecules based on hydrodynamic radius, with MALS providing absolute molecular weight. | Colorimetric quantification of remaining primary amines after PEGylation. | Reversible blocking of primary amines to indirectly quantify modification. |
| Accuracy | High for determining average molecular weight.[1] | High for determining the absolute molecular weight of each species. | Moderate, can be influenced by reaction conditions and protein structure. | Moderate, dependent on the efficiency of the blocking and de-blocking steps. |
| Precision (%RSD) | Generally low (<15% for quantification).[1] | High, typically <5%. | Moderate, can be variable. | Moderate. |
| Sensitivity | High (femtomole to picomole range). | Moderate (microgram range). | Moderate (nanomole range). | Moderate. |
| Dynamic Range | Narrow, detector saturation can be an issue. | Wide, suitable for analyzing heterogeneous samples. | Moderate. | Moderate. |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species.[1] | Molar mass of each component, degree of conjugation, and aggregation state.[2] | Average degree of PEGylation (indirectly). | Average degree of modification (indirectly). |
| Throughput | High. | Moderate. | High. | Moderate. |
| Sample Requirement | Small (µL). | Larger (µL to mL). | Small (µL). | Small (µL). |
| Cost | High (instrumentation). | High (instrumentation). | Low. | Low. |
| Key Advantage | Direct measurement of mass and distribution. | Provides absolute measurements without the need for standards. | Simple, cost-effective, and high-throughput. | Reversible modification allows for control experiments. |
| Key Limitation | Can be challenging for highly heterogeneous samples. | Requires careful determination of dn/dc values for accurate quantification. | Indirect measurement, potential for interference. | Indirect measurement, requires careful pH control. |
Visualizing the PEGylation and Analysis Workflows
To better understand the processes involved, the following diagrams illustrate the reaction of this compound with a protein and the subsequent analytical workflows.
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol outlines the general steps for analyzing the degree of PEGylation using MALDI-TOF MS.
Materials:
-
PEGylated protein sample
-
Matrix solution (e.g., 10 mg/mL sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid)[1]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the PEGylated protein sample in a suitable solvent (e.g., water or a buffer compatible with MALDI analysis) to a final concentration of approximately 1-10 pmol/µL.
-
Matrix-Sample Co-crystallization:
-
Dried-Droplet Method: Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry. Then, spot 1 µL of the sample solution onto the dried matrix spot and let it air dry again.
-
Mixing Method: Mix the sample and matrix solutions in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
-
Mass Spectrometric Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode. The mass range should be set to encompass the expected molecular weights of the un-PEGylated and PEGylated protein species.
-
Optimize the laser power to achieve good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the peaks corresponding to the un-PEGylated protein and the different PEGylated species (mono-, di-, tri-PEGylated, etc.).
-
The degree of PEGylation is determined by the mass difference between the PEGylated and un-PEGylated protein peaks, divided by the mass of a single PEG chain.
-
The relative abundance of each species can be estimated from the peak intensities.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Protocol
This protocol provides a general procedure for determining the degree of PEGylation using SEC-MALS.
Materials:
-
PEGylated protein sample
-
SEC column appropriate for the size range of the protein and its PEGylated forms
-
HPLC or FPLC system
-
Multi-angle light scattering (MALS) detector
-
Differential refractive index (dRI) detector
-
UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
System Setup and Equilibration:
-
Set up the SEC-MALS system with the SEC column, UV, MALS, and dRI detectors connected in series.
-
Equilibrate the system with the mobile phase until stable baselines are achieved for all detectors.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a known concentration (typically 0.1-1 mg/mL).
-
Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject an appropriate volume of the prepared sample onto the SEC column.
-
Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run using appropriate data acquisition software (e.g., ASTRA).
-
-
Data Analysis:
-
Process the collected data using the analysis software.
-
Determine the specific refractive index increment (dn/dc) for the protein and the PEG polymer. The dn/dc of the conjugate can be calculated based on the weight fraction of each component.
-
The software will use the signals from the MALS and concentration detectors (UV for protein, dRI for the total conjugate) to calculate the absolute molar mass of each eluting species.
-
The degree of PEGylation for each resolved peak is calculated by subtracting the molar mass of the protein from the total molar mass of the conjugate and dividing by the molar mass of the PEG chain.
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) Assay Protocol
This colorimetric assay indirectly determines the degree of PEGylation by quantifying the number of free primary amino groups remaining after the PEGylation reaction.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (as a control)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
10 mM TNBS solution in water (prepare fresh)
-
10% (w/v) Sodium dodecyl sulfate (SDS) solution
-
1 M HCl
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of the unmodified protein or a suitable amine-containing standard (e.g., glycine) in the sodium bicarbonate buffer.
-
Sample Preparation:
-
Dissolve the PEGylated and unmodified protein samples in the sodium bicarbonate buffer to a known concentration (e.g., 0.1-1 mg/mL).
-
-
Reaction:
-
In separate microcentrifuge tubes, add 500 µL of each standard and sample solution.
-
Add 250 µL of the 10 mM TNBS solution to each tube.
-
Incubate the tubes at 37°C for 2 hours in the dark.
-
-
Reaction Termination and Measurement:
-
Add 250 µL of 10% SDS solution to each tube to stop the reaction and solubilize any precipitates.
-
Add 125 µL of 1 M HCl to each tube.
-
Measure the absorbance of each solution at 340 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Use the standard curve to determine the concentration of free amino groups in the unmodified and PEGylated protein samples.
-
The degree of PEGylation is calculated as follows:
-
Degree of PEGylation = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein
-
-
Citraconylation-Based Assay Protocol
This method involves the reversible blocking of primary amines with citraconic anhydride. The degree of PEGylation can be indirectly determined by quantifying the number of amines that are accessible to citraconylation after PEGylation.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (as a control)
-
0.5 M Sodium bicarbonate buffer, pH 9.0
-
Citraconic anhydride
-
DMSO
-
Dialysis or size-exclusion chromatography equipment
-
TNBS assay reagents (as described above)
Procedure:
-
Citraconylation of Protein Samples:
-
Dissolve both the unmodified and PEGylated protein samples in the 0.5 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL.
-
Prepare a stock solution of citraconic anhydride in DMSO.
-
Add a 5- to 10-fold molar excess of citraconic anhydride to each protein solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove excess citraconic anhydride and by-products by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Quantification of Remaining Amines:
-
Perform the TNBS assay (as described in Protocol 3) on the citraconylated-unmodified protein and the citraconylated-PEGylated protein samples. This will quantify the number of amino groups that were not blocked by citraconylation.
-
-
Data Analysis:
-
The number of amines modified by PEGylation can be inferred by comparing the number of amines accessible to citraconic anhydride in the unmodified and PEGylated samples.
-
The degree of PEGylation is calculated based on the difference in the number of modifiable amines between the two samples.
-
Conclusion
The determination of the degree of PEGylation is a critical step in the development and quality control of PEGylated biotherapeutics. This guide has provided a comparative overview of four common analytical techniques: MALDI-TOF MS, SEC-MALS, the TNBS assay, and a citraconylation-based assay. Each method offers distinct advantages and limitations in terms of the information provided, performance characteristics, and resource requirements. Researchers and drug development professionals should carefully consider these factors to select the most suitable method for their specific application, ensuring the safety, efficacy, and consistency of their PEGylated products.
References
The Decisive Advantage of Precision: A Comparative Guide to Monodisperse PEG Linkers
In the intricate world of drug development, particularly in the realm of bioconjugation, the choice of a linker molecule can be the determining factor between a therapeutic breakthrough and a developmental dead end. For researchers, scientists, and drug development professionals, the pursuit of precision and homogeneity is paramount. This guide provides an objective comparison of monodisperse polyethylene glycol (PEG) linkers, such as m-PEG11-NHS ester, against their polydisperse counterparts and other alternatives. Supported by experimental data, this document will illuminate the superior advantages of monodisperse linkers in enhancing drug efficacy, safety, and manufacturability.
The Homogeneity Imperative: Monodisperse vs. Polydisperse PEG Linkers
Traditional PEGylation has relied on polydisperse PEGs, which are mixtures of polymers with a range of molecular weights. This inherent heterogeneity complicates the synthesis and purification of PEGylated drugs, leading to inconsistent product quality.[1] In stark contrast, monodisperse PEG linkers, like this compound, are single, discrete chemical compounds with a precise molecular weight and a defined chain length.[2] This uniformity is a critical advantage, ensuring the production of homogeneous bioconjugates with consistent drug-to-antibody ratios (DARs) in the case of antibody-drug conjugates (ADCs).[3] This batch-to-batch consistency simplifies characterization and reduces the risks associated with product heterogeneity.[3]
The advantages of monodisperse PEG linkers extend beyond mere manufacturing convenience. By providing a defined spacer length, they allow for the fine-tuning of a drug's physicochemical and pharmacological properties.[4]
Performance Comparison: Monodisperse vs. Polydisperse PEG Linkers
The choice of PEG linker significantly impacts the performance of a bioconjugate. The following tables summarize the key performance differences based on data and trends observed in various studies.
Table 1: Physicochemical Properties
| Property | Monodisperse PEG Linker (e.g., m-PEG11-NHS) | Polydisperse PEG Linker | Rationale & Supporting Data |
| Purity & Homogeneity | High (single molecular weight) | Low (distribution of molecular weights) | Monodisperse PEGs have a polydispersity index (PDI) of 1.0, while polydisperse PEGs have a PDI greater than 1.0. This leads to more homogeneous ADCs. |
| Hydrophilicity | High and well-defined | High but variable | The defined number of ethylene glycol units in monodisperse PEGs provides precise control over hydrophilicity, which can be observed by shorter retention times in Hydrophobic Interaction Chromatography (HIC). |
| Aggregation | Low | Variable, often higher | The uniform hydrophilic shield provided by monodisperse PEGs effectively masks the hydrophobicity of drug payloads, reducing the propensity for aggregation. Size-Exclusion Chromatography (SEC) can quantify this reduction in high molecular weight species. |
| Drug-to-Antibody Ratio (DAR) | Controlled and uniform | Heterogeneous | The precise nature of monodisperse linkers allows for more controlled conjugation, leading to a more defined DAR, which is crucial for ADC efficacy and safety. |
Table 2: Pharmacokinetic and In Vitro Performance
| Parameter | Monodisperse PEG Linker (e.g., m-PEG11-NHS) | Polydisperse PEG Linker | Rationale & Supporting Data |
| Plasma Half-life (t½) | Generally increased and predictable | Increased but variable | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance and extending circulation time. For example, a 10 kDa PEG chain extended the half-life of an affibody conjugate by 11.2-fold. |
| In Vitro Cytotoxicity (IC50) | Potentially slightly reduced with longer chains | Variable | While improving pharmacokinetics, longer PEG chains can sometimes lead to steric hindrance, which may slightly decrease in vitro potency. A study on affibody conjugates showed a 22-fold reduction in cytotoxicity with a 10 kDa PEG linker compared to a non-PEGylated conjugate. |
| Immunogenicity | Lower | Potentially higher | The heterogeneity of polydisperse PEGs can contribute to increased immunogenicity. Monodisperse PEGs, with their defined structure, are expected to mitigate this risk. |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PEG Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
Purpose: To assess the purity and extent of aggregation of the PEGylated antibody.
Instrumentation and Conditions:
-
Column: A suitable SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Concentration: 1-2 mg/mL.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the purified PEGylated antibody sample.
-
Monitor the elution profile. The monomeric conjugate will elute as the main peak, with any aggregates eluting earlier.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To determine the potency of the PEGylated bioconjugate (e.g., an ADC) on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
PEGylated ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PEGylated ADC and the unconjugated antibody in complete culture medium. Add the diluted conjugates to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Workflow and Rationale
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: Workflow for comparing ADCs with monodisperse vs. polydisperse PEG linkers.
References
Navigating the Impact of m-PEG11-NHS Ester Conjugation on Protein Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a leading method to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the biological activity of proteins after conjugation with m-PEG11-NHS ester, supported by experimental data and detailed protocols. We will delve into the effects on protein function and explore alternative PEGylation strategies.
The Double-Edged Sword of PEGylation
PEGylation is widely employed to increase the half-life, solubility, and stability of therapeutic proteins, while simultaneously reducing their immunogenicity. The attachment of PEG chains effectively increases the hydrodynamic radius of the protein, which slows its clearance by the kidneys. However, this modification is not without its potential drawbacks. A significant concern is the potential loss of biological activity, which can occur if the PEG molecule sterically hinders the protein's active site or binding domains.
The degree of activity loss is influenced by several factors, including the size and structure of the PEG polymer, the number of PEG chains attached, and the specific site of conjugation on the protein. Therefore, a careful and controlled PEGylation strategy is paramount to achieving the desired therapeutic enhancements without compromising the protein's function.
This compound: A Tool for Precise Modification
This compound is a specific type of PEGylation reagent characterized by a monodispersed PEG chain of 11 ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable amide bond.
The discrete and relatively short length of the m-PEG11 chain offers a more controlled and precise approach to PEGylation compared to traditional polydispersed PEG polymers. This can be advantageous in minimizing the potential for steric hindrance and preserving biological activity.
Case Study: The Effect of PEGylation on Human Growth Hormone (hGH)
Quantitative Data Summary
The following table summarizes the effect of increasing levels of PEGylation on the receptor binding affinity and in vitro bioactivity of hGH.
| Degree of PEGylation (moles of PEG/mole of hGH) | Receptor Binding Affinity (Relative to unmodified hGH) | In Vitro Bioactivity (EC50, relative to unmodified hGH) |
| 1 | 0.6 | 2 |
| 2-3 | 0.2 | 10 |
| 4-5 | 0.05 | 100 |
| 6-7 | 0.01 | 1500 |
Data adapted from a study on hGH PEGylation with a 5-kDa PEG-NHS ester. While not specific to m-PEG11-NHS, it demonstrates the general trend of activity loss with increased PEGylation.
As the data indicates, increasing the number of attached PEG chains leads to a progressive decrease in receptor binding affinity and a corresponding increase in the EC50 value, signifying a reduction in in vitro biological activity. This is attributed to the increased steric hindrance imposed by the PEG moieties, which impedes the interaction of hGH with its receptor.
Despite the reduction in in vitro activity, the in vivo potency of the PEGylated hGH was found to be significantly increased. This is because the extended circulating half-life of the PEGylated hormone compensates for its reduced receptor affinity, leading to a more sustained biological effect. The optimal in vivo efficacy was observed for hGH conjugated with approximately 5 equivalents of PEG.[1]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the biological activity of proteins after this compound conjugation, using hGH as an example.
Protein Conjugation with this compound
Objective: To covalently attach this compound to a protein (e.g., hGH).
Materials:
-
Protein (e.g., recombinant human growth hormone)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution in the reaction buffer at a concentration of 2-10 mg/mL.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 20 to 50-fold molar excess.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
(Optional) Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.
-
Purify the PEGylated protein from excess reagent and byproducts using a desalting column or dialysis against an appropriate buffer.
In Vitro Bioactivity Assay: hGH-Mediated Cell Proliferation
Objective: To determine the biological activity of PEGylated hGH by measuring its ability to stimulate the proliferation of a growth hormone-dependent cell line.
Materials:
-
Unmodified and PEGylated hGH samples
-
Growth hormone-dependent cell line (e.g., Nb2-11 rat lymphoma cells)
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)
-
Cell proliferation assay reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the Nb2-11 cells in 96-well plates at a predetermined density and starve them in a low-serum medium for 24 hours to synchronize the cell cycle.
-
Prepare serial dilutions of the unmodified and PEGylated hGH samples in the low-serum medium.
-
Add the hGH dilutions to the wells containing the starved cells. Include a negative control (medium only) and a positive control (unmodified hGH at a saturating concentration).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation assay reagent to each well and incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the logarithm of the hGH concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each sample.
Visualizing the hGH Signaling Pathway
The biological effects of hGH are initiated by its binding to the growth hormone receptor (GHR) on the surface of target cells. This binding event triggers a cascade of intracellular signaling events, primarily through the JAK-STAT pathway.
Caption: Simplified hGH signaling pathway via JAK-STAT.
Comparison with Alternative PEGylation Chemistries
While NHS esters are widely used for their reactivity towards primary amines, other chemistries offer alternative approaches to PEGylation that can provide greater site-specificity and potentially better preservation of biological activity.
m-PEG-Maleimide
One common alternative is the use of m-PEG-maleimide reagents. Maleimides react specifically with free sulfhydryl groups, such as those on cysteine residues. Since cysteine is a less abundant amino acid than lysine, this chemistry allows for more targeted PEGylation. If a protein has a single, non-essential surface-exposed cysteine, it can be selectively modified, minimizing the risk of inactivating the protein.
Comparison Table: NHS Ester vs. Maleimide Chemistry
| Feature | m-PEG-NHS Ester | m-PEG-Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Specificity | Lower (targets multiple lysines) | Higher (targets less abundant cysteines) |
| Reaction pH | 7.2 - 9.0 | 6.5 - 7.5 |
| Potential for Heterogeneity | High | Low (if a single reactive cysteine is available) |
| Impact on Bioactivity | Variable, depends on proximity of lysines to active sites | Generally lower impact if cysteine is not in a critical region |
Experimental Workflow for Comparative Analysis
To objectively compare the effects of different PEGylation reagents on protein bioactivity, a structured experimental workflow is essential.
Caption: Workflow for comparing PEGylation strategies.
Conclusion
The conjugation of proteins with this compound offers a method for enhancing their therapeutic properties. However, as with any PEGylation strategy, a careful balance must be struck between improving pharmacokinetics and preserving biological activity. The case study of hGH demonstrates that while in vitro activity may be reduced, the in vivo efficacy can be significantly enhanced. For applications where site-specific modification is critical to maintain function, alternative chemistries such as maleimide-based PEGylation should be considered. A thorough and systematic experimental approach is essential to identify the optimal PEGylation strategy for each specific therapeutic protein.
References
A Head-to-Head Comparison: Linear vs. Branched PEG Linkers for Optimized Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of effective drug delivery systems. Among the most widely utilized linkers are polyethylene glycol (PEG) derivatives, prized for their ability to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. While linear PEG linkers have long been the standard, branched PEG architectures are emerging as a powerful alternative, offering distinct advantages in various applications. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection process for your specific drug delivery needs.
The architecture of a PEG linker, whether a single, unbranched chain or a multi-arm structure, significantly influences the physicochemical properties and in vivo performance of a bioconjugate. These differences can impact everything from the drug load of an antibody-drug conjugate (ADC) to the circulation half-life of a nanoparticle. Understanding these nuances is paramount for optimizing therapeutic efficacy.
Physicochemical Properties: A Tale of Two Architectures
The structural divergence between linear and branched PEG linkers directly translates to differences in their physical and chemical characteristics. Branched PEGs, with their multiple arms extending from a central core, create a more compact and globular structure compared to their linear counterparts of similar molecular weight.[] This conformation leads to a higher hydrodynamic volume, which can have significant biological consequences.
A key advantage of branched PEG linkers is their potential to increase the drug-to-antibody ratio (DAR) in ADCs. A single conjugation point on an antibody can serve as an anchor for a branched linker carrying multiple drug molecules, a concept known as "multiloading".[2][3] This can enhance the potency of an ADC, particularly for less potent cytotoxic agents that require higher concentrations for therapeutic effect.[2]
Table 1: Comparison of Hydrodynamic Radius for PEGylated Biomolecules
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule | Hydrodynamic Radius (Rh) (nm) |
| Unmodified | - | Human Serum Albumin | 3.5 |
| Linear | 5 | Human Serum Albumin | 4.2 |
| Linear | 10 | Human Serum Albumin | 5.2 |
| Linear | 20 | Human Serum Albumin | 6.1 |
| Branched | 20 | Human Serum Albumin | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4] |
Table 2: Hydrodynamic Radii of Polymeric Nanocarriers
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | 6.83 ± 0.09 |
| Linear | 40 | 9.58 ± 0.35 |
| Four-Arm Branched | 40 | 9.25 ± 0.40 |
| This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights. |
In Vivo Performance: Pharmacokinetics and Biodistribution
The differences in physicochemical properties between linear and branched PEG linkers have profound implications for their in vivo behavior. The larger hydrodynamic size of branched PEGs generally leads to reduced renal clearance and a longer circulation half-life compared to linear PEGs of the same molecular weight. This "stealth" property, which reduces recognition by the immune system and proteolytic enzymes, is a significant advantage for systemic drug delivery.
Studies have shown that branched PEG-modified nanocarriers can induce lower levels of anti-PEG antibodies compared to their linear counterparts, mitigating the risk of accelerated blood clearance upon repeated injections. Furthermore, the steric hindrance provided by the branched structure can enhance the stability of the conjugate in vivo.
However, the impact on biodistribution can be complex and tissue-specific. While branched PEGylation can increase nanoparticle accumulation in the spleen, it has also been shown to enhance penetration through the extracellular matrix in some tumor models. In contrast, for diffusion through mucus, lower molecular weight linear PEGs have demonstrated superior mobility.
Table 3: Pharmacokinetic Parameters of TNF Nanobodies Conjugated to Linear or Branched PEG
| PEG Conjugate Type (40 kDa total MW) | Clearance (mL/h/kg) | Terminal Half-Life (h) |
| Linear (1 x 40 kDa) | 0.45 ± 0.06 | 61 ± 6 |
| Branched (2 x 20 kDa) | 0.26 ± 0.03 | 82 ± 7 |
| Branched (4 x 10 kDa) | 0.21 ± 0.02 | 90 ± 5 |
| Data from a study comparing the pharmacokinetics of TNF nanobodies conjugated to different PEG architectures. |
Experimental Methodologies
To ensure the reproducibility and validation of these findings, it is crucial to understand the experimental protocols used to characterize and compare these linkers.
Determination of Hydrodynamic Radius
The hydrodynamic radius of PEGylated molecules is a critical parameter that influences their in vivo fate. It is commonly determined using Size Exclusion Chromatography (SEC) .
Protocol:
-
System Preparation: An SEC system equipped with a refractive index (RI) detector and a light scattering detector is used. The columns are calibrated with a series of protein standards of known hydrodynamic radii.
-
Sample Preparation: The PEGylated protein or nanoparticle solution is prepared in a suitable mobile phase (e.g., phosphate-buffered saline).
-
Chromatography: The sample is injected into the SEC column. The mobile phase carries the sample through the column, separating molecules based on their size. Larger molecules elute earlier than smaller ones.
-
Data Analysis: The elution volume of the sample is compared to the calibration curve to determine its hydrodynamic radius. The light scattering detector can provide a more direct measurement of the hydrodynamic radius.
Assessment of Serum Stability (Drug-to-Antibody Ratio)
For ADCs, maintaining a stable linkage between the antibody and the drug in circulation is essential to minimize off-target toxicity. The stability is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in serum.
Protocol:
-
Incubation: The ADC, conjugated with either a linear or branched PEG linker, is incubated in serum (e.g., human or mouse) at 37°C. Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
ADC Purification: At each time point, the ADC is purified from the serum proteins using affinity chromatography (e.g., Protein A or Protein G beads) that specifically binds the antibody component.
-
DAR Measurement: The purified ADC is then analyzed to determine the DAR. This can be achieved using techniques such as:
-
UV-Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the antibody and the drug, the ratio can be calculated.
-
Mass Spectrometry: This technique provides a precise measurement of the mass of the ADC, allowing for the determination of the number of conjugated drug molecules.
-
-
Data Analysis: The DAR at each time point is plotted to assess the stability of the linker. A slower decrease in DAR indicates greater stability.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and an experimental workflow.
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC) with a branched PEG linker.
References
A Comparative Guide to Assessing the Purity of m-PEG11-NHS Ester
For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents is paramount to ensure the efficacy, safety, and reproducibility of therapeutic molecules and research tools. Methoxypolyethylene glycol-succinimidyl ester (m-PEG-NHS ester) reagents are widely used for the covalent modification of proteins, peptides, and other biomolecules. This guide provides a comprehensive comparison of methods to assess the purity of m-PEG11-NHS ester, outlines common alternatives, and presents supporting experimental data and protocols.
Importance of Purity in PEGylation
The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts with primary amines on biomolecules to form stable amide bonds. The purity of the PEGylating reagent directly impacts the reaction efficiency and the homogeneity of the final conjugate. Impurities, such as the hydrolyzed m-PEG11-acid, can compete with the intended reaction, leading to lower yields and a heterogeneous product profile, which can complicate downstream purification and analysis, and potentially impact the biological activity of the conjugate.
Alternatives to this compound
A key alternative to NHS esters are tetrafluorophenyl (TFP) esters. TFP esters also react with primary amines to form stable amide bonds but offer enhanced stability against hydrolysis, particularly in aqueous solutions and at higher pH.[1][2][3][4] This increased stability can lead to higher conjugation efficiencies and a more controlled reaction.
Purity and Stability Comparison
The primary advantage of TFP esters over NHS esters is their superior hydrolytic stability.[5] The rate of hydrolysis for NHS esters increases significantly with pH, with a half-life that can be in the order of minutes at a pH of 8. In contrast, TFP esters are more stable under these conditions.
| Feature | This compound | m-PEG11-TFP Ester |
| Purity (Typical) | >98% | >90% (by HPLC) |
| Reactive Group | N-hydroxysuccinimide Ester | 2,3,5,6-Tetrafluorophenyl Ester |
| Hydrolytic Stability | Less stable, especially at pH > 7.5 | More stable than NHS ester |
| Optimal Reaction pH | 7.0 - 8.0 | > 7.5 |
| Common Impurities | Hydrolyzed PEG-acid | Hydrolyzed PEG-acid |
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the comprehensive assessment of this compound purity.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Given that PEG molecules lack a significant UV chromophore, HPLC with a universal detector like a Charged Aerosol Detector (CAD) is the gold standard for purity analysis. CAD provides a response that is proportional to the mass of the analyte, allowing for the quantification of the main peak and any non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a Charged Aerosol Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is often suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector Settings: Optimized for the specific instrument, with the nebulizer temperature and gas flow rate set to ensure efficient aerosolization.
-
Sample Preparation: Dissolve the this compound in the initial mobile phase conditions or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The primary impurity to monitor for is the hydrolyzed product, m-PEG11-carboxylic acid, which will typically elute earlier than the NHS ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the this compound and identifying impurities.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.7 mL of DMSO-d6.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Interpretation:
-
PEG Backbone: A characteristic broad multiplet around 3.5 ppm corresponds to the ethylene glycol protons (-O-CH₂-CH₂-O-).
-
Methoxy Group: A sharp singlet around 3.24 ppm is indicative of the terminal methoxy (-OCH₃) protons.
-
NHS Ester: A singlet at approximately 2.8 ppm corresponds to the four protons of the succinimide ring. The presence and correct integration of this peak are crucial indicators of the integrity of the NHS ester.
-
Hydrolysis Impurity: The absence of a significant carboxylic acid proton signal (which would appear as a very broad singlet, typically downfield) and the clean integration of the NHS ester protons suggest high purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound and to identify any impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.
-
Sample Preparation: The sample is typically prepared as a dilute solution (e.g., 0.1 mg/mL) in a solvent compatible with the ionization method, such as acetonitrile/water.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Interpretation: The spectrum should show a prominent peak corresponding to the expected molecular weight of the this compound (e.g., [M+Na]⁺ or [M+H]⁺). The presence of a peak corresponding to the hydrolyzed product (m-PEG11-acid) would indicate impurity. Fragmentation patterns can also be analyzed to confirm the structure.
Visualization of Experimental Workflows
Caption: Workflow for the purity assessment of this compound.
Logical Relationships in Purity Assessment
Caption: Impact of this compound purity on bioconjugation outcome.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. precisepeg.com [precisepeg.com]
Safety Operating Guide
Proper Disposal of m-PEG11-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for personnel safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of m-PEG11-NHS ester, a common reagent in bioconjugation and drug development. Adherence to these protocols will help mitigate risks associated with the reactive nature of N-hydroxysuccinimide (NHS) esters.
Core Principles of this compound Disposal
The primary safety consideration for the disposal of this compound is the deactivation of its reactive NHS ester group. This is effectively achieved through hydrolysis, a reaction with water that is accelerated in neutral to basic conditions, or by quenching with a primary amine. The polyethylene glycol (PEG) component of the molecule is generally considered to be biocompatible and biodegradable.
All waste generated from the use of this compound should be treated as chemical waste and segregated from regular trash. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations, as they may vary.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are wearing the appropriate personal protective equipment:
-
Lab coat
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
All handling of solid this compound and its concentrated solutions should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on its form: unused solid, concentrated solutions, dilute aqueous solutions, or contaminated labware.
Unused or Expired Solid this compound
-
Step 1: Collection Do not dispose of solid this compound in the regular trash. The original vial containing the unused or expired product should be securely closed.
-
Step 2: Labeling Place the vial in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Step 3: Storage and Disposal Store the hazardous waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal service.
Concentrated Solutions (e.g., in DMSO or DMF)
-
Step 1: Collection Collect all concentrated stock solutions of this compound in a sealed and compatible hazardous waste container (e.g., high-density polyethylene for DMSO or DMF solutions). Never dispose of these solutions down the drain.[1]
-
Step 2: Labeling Clearly label the waste container as "Hazardous Waste" and list all chemical components, including the solvent (e.g., "this compound in DMSO").
-
Step 3: Storage and Disposal Store the container in a designated satellite accumulation area and arrange for disposal through your institution's EHS office.
Dilute Aqueous Solutions and Reaction Mixtures
For dilute aqueous solutions, the reactive NHS ester should be deactivated prior to collection as hazardous waste. This is typically achieved through hydrolysis.
-
Step 1: Quenching/Deactivation Ensure the pH of the aqueous solution is between 7.0 and 8.5 to facilitate hydrolysis.[2] If the solution is acidic, adjust the pH with a suitable buffer, such as sodium bicarbonate. Allow the solution to stand at room temperature for several hours (at least 4-5 hours) or overnight to ensure complete hydrolysis of the NHS ester.[2] The half-life of NHS esters decreases significantly with increasing pH.[2]
-
Step 2: Collection Transfer the deactivated solution to a designated aqueous hazardous waste container.
-
Step 3: Labeling Label the container as "Hazardous Waste" and list the contents, noting that the this compound has been hydrolyzed (e.g., "Hydrolyzed this compound reaction mixture").
-
Step 4: Disposal Arrange for disposal through your institution's EHS office. Do not dispose of these solutions down the drain without explicit permission from your EHS department.[1]
Contaminated Labware
-
Step 1: Segregation All labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered solid chemical waste.
-
Step 2: Collection Place all contaminated solid waste into a designated, clearly labeled hazardous waste container with a secure lid.
-
Step 3: Disposal Dispose of the container as solid chemical waste through your institution's EHS office.
-
Step 4: Glassware Decontamination For reusable glassware, the first rinse should be collected as hazardous waste. Subsequent rinses with water and detergent can typically be disposed of down the drain, but it is best to consult with your local EHS guidelines.
Data Presentation
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters in aqueous solutions, illustrating the rate of hydrolysis under different conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.
Experimental Protocols
Protocol for the Deactivation of Dilute Aqueous this compound Solutions via Hydrolysis
This protocol is designed to safely deactivate small quantities of this compound in aqueous solutions before disposal.
Materials:
-
Dilute aqueous solution of this compound waste
-
Sodium bicarbonate solution (e.g., 1 M) or another suitable buffer
-
pH paper or pH meter
-
Appropriately labeled aqueous hazardous waste container
Procedure:
-
Working in a chemical fume hood, measure the pH of the this compound waste solution.
-
If the pH is below 7.0, slowly add the sodium bicarbonate solution dropwise while stirring until the pH is between 7.0 and 8.5.
-
Seal the container and allow it to stand at room temperature for at least 4-5 hours (or overnight) to ensure complete hydrolysis of the NHS ester.
-
Transfer the resulting deactivated solution to your designated aqueous hazardous waste container.
-
Record the contents on the hazardous waste label.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
